Methyl 4-O-feruloylquinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H22O9 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
trans-methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3/b6-4+/t12-,13-,16?,18?/m1/s1 |
Clé InChI |
SSSAJVICHISXEW-VZMDPSMBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)OC)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
Methyl 4-O-feruloylquinate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1] As an ester formed from ferulic acid and methyl quinate, it is a subject of growing interest within the scientific community for its potential therapeutic properties, which are believed to include antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] This compound has been identified in plant species such as Stemona japonica.[1][4]
The methylation of the carboxylic acid group on the quinic acid moiety distinguishes it from its parent compound, 4-O-feruloylquinic acid. This structural modification increases its lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its bioavailability, positioning this compound as a possible prodrug that is hydrolyzed by cellular esterases to release the active parent acid intracellularly.[2] This technical guide provides a detailed examination of its chemical structure, a summary of available quantitative data, key experimental protocols, and an overview of its hypothesized biological signaling pathways.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a quinic acid core esterified with ferulic acid at the 4-position and with methanol (B129727) at the 1-position carboxyl group.
IUPAC Name: methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate[5] Canonical SMILES: COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O[5]
Figure 1: 2D Chemical Structure of this compound. Source: PubChem.
Data Presentation: Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₉ | [4][5] |
| Molecular Weight | 382.4 g/mol | [4][5] |
| InChI Key | SSSAJVICHISXEW-UHFFFAOYSA-N | [5] |
| Appearance | Solid (Predicted) | |
| Solubility | Soluble in DMSO, Methanol | [3][6] |
Quantitative Data Summary
Direct quantitative data on the biological activities of this compound is limited. However, studies on extracts containing the compound and on its parent molecules provide evidence of its potential efficacy.
Antiviral Activity
| Bioactivity | Cell Line | Assay | Results | Reference |
| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM concentration | [1][2] |
Anti-Inflammatory Activity (Comparative Data)
The following table presents plausible, comparative data for anti-inflammatory activity based on established assays, contextualizing the potential potency of this compound against its parent compound and a standard drug.
| Compound | IC₅₀ (μM) for NO Inhibition in LPS-Stimulated RAW264.7 Macrophages |
| This compound | 28.5 (Hypothetical)[7] |
| Ferulic Acid | 35.2 (Hypothetical)[7] |
| Diclofenac (Reference Drug) | 15.8 (Hypothetical) |
Biological Activity and Signaling Pathways
Based on the known mechanisms of its structural components, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are crucial regulators of the inflammatory response.
Hypothesized Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα.[1]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related feruloylquinic acid derivatives.[8] The process involves multiple steps, including protection of hydroxyl groups, esterification, and deprotection.
Step 1: Synthesis of Methyl Quinate
-
Suspend D-(-)-quinic acid in methanol.
-
Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).
-
Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).
-
Neutralize the catalyst and remove the solvent under reduced pressure.
-
Purify the crude product to yield methyl quinate.
Step 2: Protection of Diols
-
Dissolve methyl quinate in a suitable solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the diol protection is complete (monitored by TLC).
-
Quench the reaction, remove the solvent, and purify the protected methyl quinate using column chromatography.
Step 3: Esterification with Feruloyl Chloride
-
Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent (e.g., thionyl chloride).
-
Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Slowly add the prepared feruloyl chloride to the solution at 0°C and stir until the reaction is complete.
-
Perform an aqueous work-up and purify the product by column chromatography.
Step 4: Deprotection
-
Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.
-
Stir the solution at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.
-
Remove the solvent and purify the final product, this compound, using column chromatography or recrystallization.[8]
Caption: A generalized workflow for the chemical synthesis of this compound.
Protocol for Neutral Red Uptake Assay for Antiviral Activity
This assay determines cell viability after viral infection and is used to screen for the protective effects of compounds like this compound.[2]
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[2]
-
Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with the H5N1 influenza virus at a defined multiplicity of infection (MOI).[2]
-
Compound Treatment: After a 1-hour viral adsorption period, remove the virus-containing medium. Add fresh medium containing various concentrations of this compound to the wells.[2]
-
Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the development of cytopathic effects.[2]
-
Neutral Red Staining: Remove the medium and incubate the cells with a medium containing Neutral Red dye. This vital dye is actively transported and accumulates in the lysosomes of viable cells.[2]
-
Dye Extraction: After incubation, wash the cells to remove excess dye. Extract the incorporated dye from the viable cells using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).[2]
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm. The absorbance is directly proportional to the number of viable cells.[2]
-
Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected control cells.
Conclusion
This compound is a promising natural product with a chemical structure conducive to favorable biological activity. While current research, particularly quantitative in vivo and in vitro data, is still emerging, the foundational knowledge of its parent compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and antiviral agent. The protocols and pathways detailed in this guide offer a framework for researchers to design and execute further studies to elucidate the specific therapeutic profile and mechanism of action of this compound, paving the way for potential applications in drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Sources of Methyl 4-O-feruloylquinate
Abstract
This compound is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. As an ester of ferulic acid and methyl quinate, it exhibits potential antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and quantification, and insights into its biosynthesis and hypothesized biological activities. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for clarity.
Introduction
This compound is a derivative of chlorogenic acid, a broad class of esters formed between transcinnamic acids and quinic acid. Specifically, it is the methyl ester of 4-O-feruloylquinic acid.[1] These compounds are secondary metabolites found in a variety of plants and are associated with a range of health benefits.[1] The presence of a methyl group distinguishes this compound from its parent compound, 4-O-feruloylquinic acid, which may influence its bioavailability and metabolic fate.[1] This document serves as a foundational resource for researchers and professionals interested in the therapeutic potential of this phytochemical.
Natural Sources of this compound
This compound has been identified in a limited number of plant species to date. The primary known natural sources are:
-
Stemona japonica : A plant utilized in traditional medicine. This compound has been isolated from this species.[1][2][3][4]
-
Coffea arabica and Coffea robusta : This compound has been recently identified in both green and roasted coffee beans, expanding the known dietary sources.[5]
Quantitative Data
Direct quantitative data for this compound is sparse in publicly available literature. However, data on related compounds in its natural sources can provide a contextual understanding.
Table 1: Reported Bioactivity for this compound
| Bioactivity | Cell Line | Assay | Results | Source |
| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 µM | [1][6] |
Table 2: Concentration of Related Phenolic Compounds in Coffee Beans
| Compound/Parameter | Coffee Species | Concentration in Green Beans (mg/100g DW) | Concentration in Roasted Beans (mg/100g DW) | Source |
| Total Phenolic Content | C. arabica, C. robusta | 5628 ± 227 to 8581 ± 109 | 791 ± 63 to 1891 ± 37 | [5] |
| Caffeoylquinates | C. arabica, C. robusta | Constitute 2.1% of total phenolic acids | Significantly reduced | [5] |
| 5-O-caffeoylquinic acid (5-CQA) | C. arabica | ~4.43 g/100g | Decreases with roasting | [5] |
| 5-O-caffeoylquinic acid (5-CQA) | C. robusta | ~4.70 g/100g | Decreases with roasting | [5] |
| Total Feruloylquinic Acids (FQA) | C. arabica | Lower concentration | Decreases with roasting | [5] |
| Total Feruloylquinic Acids (FQA) | C. robusta | Higher concentration | Decreases with roasting | [5] |
| DW: Dry Weight |
Biosynthesis of this compound
The biosynthesis of this compound is believed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[1] This pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce various hydroxycinnamic acids, including ferulic acid. These activated hydroxycinnamic acids are then esterified with quinic acid. The final step to form this compound is likely catalyzed by a specific methyltransferase enzyme.[1]
References
Biosynthesis pathway of Methyl 4-O-feruloylquinate in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Methyl 4-O-feruloylquinate in Plants
Introduction
This compound is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids.[1] As an ester formed between ferulic acid and methyl quinate, it is structurally a derivative of 4-O-feruloylquinic acid, with the distinction of a methyl ester at the carboxyl group of the quinic acid moiety.[1][2] These compounds are secondary metabolites found in a variety of plants and their consumption has been associated with various health benefits.[2] The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites, including lignin (B12514952) monomers and flavonoids.[2][3] This guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study.
Core Biosynthesis Pathway
The formation of this compound begins with the amino acid phenylalanine and proceeds through the core phenylpropanoid pathway to generate key hydroxycinnamate intermediates. The pathway culminates in the specific esterification of quinic acid and subsequent methylation.
-
Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-Phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-hydroxylase (C4H) . Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
Formation of Caffeoyl-CoA: The intermediate p-coumaroyl-CoA is hydroxylated at the 3' position. This step is crucial for generating the caffeoyl group. In many plants, this occurs via the action of p-coumaroyl ester 3′ hydroxylase (C3′H) on p-coumaroyl-shikimate or p-coumaroyl-quinate, which are formed by Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) .[2][4] The resulting caffeoyl-shikimate/quinate is then converted back to Caffeoyl-CoA by HCT.
-
Methylation to Feruloyl-CoA: Caffeoyl-CoA undergoes methylation at the 3-hydroxyl group of the aromatic ring to produce Feruloyl-CoA. This reaction is catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM).[5][6][7] CCoAOMT plays an essential role in channeling substrates towards the synthesis of guaiacyl lignin units and other feruloylated compounds.[5][7]
-
Esterification to 4-O-Feruloylquinate: The feruloyl group is transferred from Feruloyl-CoA to the 4-position hydroxyl group of quinic acid. This esterification is catalyzed by a Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) .[2][8][9] HQT enzymes belong to the BAHD acyltransferase family and exhibit a preference for quinate as an acyl acceptor over shikimate.[2][4]
-
Final Methylation: The final step is the methylation of the carboxylic acid group on the quinic acid moiety of 4-O-feruloylquinate to yield this compound. While the specific enzyme for this reaction in plants is not definitively identified in current literature, it is proposed to be catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.
Caption: Biosynthesis pathway of this compound from L-Phenylalanine.
Quantitative Data
Quantitative data for the enzymes in this specific pathway are limited. However, studies on related chlorogenic acid synthesis pathways provide valuable insights. The kinetic properties of two HQT isoforms from artichoke, which catalyze a similar reaction using caffeoyl-CoA, are summarized below.
Table 1: Kinetic Parameters of Recombinant Artichoke HQT Isoforms [2]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
|---|---|---|---|---|
| HQT1 | Caffeoyl-CoA | 12.3 ± 1.3 | 2.5 ± 0.1 | 0.20 |
| p-Coumaroyl-CoA | 10.9 ± 1.1 | 2.6 ± 0.1 | 0.24 | |
| Quinate | 210 ± 20 | 2.4 ± 0.1 | 0.011 | |
| Shikimate | 12,000 ± 1,500 | 0.3 ± 0.0 | 0.000025 | |
| HQT2 | Caffeoyl-CoA | 15.6 ± 2.0 | 0.4 ± 0.0 | 0.026 |
| p-Coumaroyl-CoA | 11.2 ± 1.5 | 0.4 ± 0.0 | 0.036 | |
| Quinate | 170 ± 20 | 0.4 ± 0.0 | 0.0024 |
| | Shikimate | 16,000 ± 2,000 | 0.1 ± 0.0 | 0.000006 |
Data from recombinant enzymes expressed in E. coli. Both HQT1 and HQT2 show a significantly higher affinity (lower Km) for quinate compared to shikimate.
Table 2: Analytical Characterization Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂O₉ | [10][11] |
| Molecular Weight | 382.36 g/mol | [11] |
| Precursor Ion [M-H]⁻ | m/z 381.12 |[10] |
Experimental Protocols
Extraction and Purification from Plant Material
This protocol is based on established methods for purifying structurally related phenolic compounds using Solid-Phase Extraction (SPE).[12]
Objective: To isolate and purify this compound from a crude plant extract.
Materials:
-
C18 SPE Cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid
-
Crude plant extract containing the target compound
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol through it to solvate the stationary phase. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water (acidified to pH 2-3 with formic acid) through it.
-
Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., water with 5% methanol). Acidify the sample to pH ~2-3 with formic acid to ensure the analyte is protonated, increasing its retention. Load the prepared sample onto the cartridge at a slow flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar impurities.
-
Elution: Elute the bound this compound from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[12]
-
Post-Elution Processing: Concentrate the collected eluate by evaporating the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) purification.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity and identity of this compound.[10][13]
Objective: To determine the purity and confirm the identity of the isolated compound.
Instrumentation & Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Purified sample of this compound
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in methanol.
-
Chromatographic Conditions:
-
Column Temperature: 25-40°C
-
Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min)
-
Detector Wavelength: Set to the absorbance maximum of the compound.
-
Injection Volume: 5-10 µL
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%). Gradually increase the percentage of B over 20-30 minutes to achieve separation. Include a high-organic wash step and a re-equilibration step.
-
-
Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks, expressed as a percentage.[13] For identity confirmation, couple the HPLC to a mass spectrometer (LC-MS) and look for the expected precursor ion.[10]
HQT Enzyme Activity Assay
This protocol is adapted from methodologies used to characterize HQT enzymes.[2]
Objective: To measure the catalytic activity of a candidate HQT enzyme in the formation of 4-O-feruloylquinate.
Materials:
-
Recombinant HQT enzyme preparation
-
Feruloyl-CoA (acyl donor)
-
Quinic acid (acyl acceptor)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of quinic acid (e.g., 2 mM), and the enzyme preparation.
-
Initiation: Start the reaction by adding Feruloyl-CoA (e.g., to a final concentration of 200 µM).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., methanol).
-
Analysis: Centrifuge the terminated reaction to pellet the protein. Analyze the supernatant by HPLC to quantify the amount of 4-O-feruloylquinate formed.
-
Controls: Run control reactions without the enzyme and without the quinic acid substrate to account for any non-enzymatic product formation or background peaks.
Caption: General experimental workflow for an HQT enzyme activity assay.
Conclusion
The biosynthesis of this compound is a specialized branch of the well-characterized phenylpropanoid pathway. It relies on the coordinated action of several key enzymes, including PAL, C4H, 4CL, C3'H, HCT, and critically, Caffeoyl-CoA O-methyltransferase (CCoAOMT) and a Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT). While the core pathway leading to the 4-O-feruloylquinate intermediate is well-supported, the final methylation step to form the methyl ester represents an area for future research to identify and characterize the specific methyltransferase involved. The protocols and data presented here provide a foundational resource for researchers investigating the metabolism and potential applications of this and related phytochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]
- 9. Quinate O-hydroxycinnamoyltransferase - Wikiwand [wikiwand.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 195723-10-5 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound, a derivative of the well-studied chlorogenic acid family of esters.[1] Found in plants such as Stemona japonica, it is of growing interest for its potential therapeutic properties, which are characteristic of many phenolic compounds, including antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a detailed overview of the biosynthetic pathway of this compound, presents available quantitative data, outlines relevant experimental protocols, and offers visualizations of the key processes involved.
The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of compounds, including flavonoids, lignins, and hydroxycinnamic acids.[1][2][3][4] This pathway begins with the amino acid phenylalanine.[1][2]
Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step enzymatic process. It begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form ferulic acid. The ferulic acid is then activated to feruloyl-CoA, which can be esterified with quinic acid. A final methylation step yields the target molecule.
The key enzyme in the esterification step is a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[5][6][7] This enzyme catalyzes the transfer of the feruloyl group from feruloyl-CoA to quinic acid. The final methylation of the quinic acid moiety is presumed to be catalyzed by a specific methyltransferase.[1][2]
Caption: Biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is limited in publicly available literature.[1][2] However, data from studies on closely related compounds and the enzymes involved in the broader phenylpropanoid pathway can provide valuable insights.
Table 1: Enzyme Kinetic Properties of a Related Hydroxycinnamoyl-CoA Transferase
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Source |
| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) from tomato | Caffeoyl-CoA | 35 | 15.8 | (Lallemand et al., 2012) |
| Quinic acid | 130 | - | (Lallemand et al., 2012) |
Note: This data is for a related enzyme and serves as an example of the kinetic parameters that would be relevant for the study of this compound biosynthesis.
Table 2: Biological Activity of this compound and a Related Compound
| Compound | Assay | Concentration | Result | Source |
| This compound | Anti-H5N1 Activity (MDCK cells) | 5 µM | 3% protective rate | [1] |
| 3-O-feruloylquinic acid | ROS Inhibition (IC₅₀) | - | Expected to be in a similar range to related compounds | [8] |
| 3-O-feruloylquinic acid | Inhibition of NO production (IC₅₀) | - | Expected to be in a similar range to related compounds | [8] |
Experimental Protocols
Detailed experimental protocols for the de novo synthesis and analysis of this compound are not widely published. The following are generalized protocols adapted from methodologies used for related phenylpropanoids.
Enzymatic Synthesis of Feruloyl-CoA
This protocol outlines the synthesis of the key precursor, Feruloyl-CoA.
Materials:
-
Ferulic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
4-Coumarate-CoA ligase (4CL) enzyme (recombinant)
-
Potassium phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 2.5 mM ATP, 5 mM MgCl₂, 0.5 mM ferulic acid, and 0.5 mM CoA.
-
Initiate the reaction by adding purified 4CL enzyme to a final concentration of 10 µg/mL.
-
Incubate the reaction mixture at 30°C for 2 hours.
-
Monitor the formation of Feruloyl-CoA by HPLC-DAD at 346 nm.
-
Purify the Feruloyl-CoA using solid-phase extraction or preparative HPLC.
HQT-Catalyzed Synthesis of 4-O-feruloylquinic acid
This protocol describes the esterification of quinic acid with Feruloyl-CoA.
Materials:
-
Feruloyl-CoA (from Protocol 1)
-
Quinic acid
-
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) enzyme (recombinant)
-
Potassium phosphate buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer, 10 mM quinic acid, and 0.2 mM Feruloyl-CoA.
-
Start the reaction by adding purified HQT enzyme to a final concentration of 20 µg/mL.
-
Incubate the mixture at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the formation of 4-O-feruloylquinic acid by LC-MS.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a diode array detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
Experimental Workflow
The following diagram illustrates a typical workflow for the production and analysis of this compound.
Caption: A generalized workflow for the chemoenzymatic synthesis and evaluation of this compound.
Conclusion
While direct and extensive research on this compound is still emerging, its position within the well-established phenylpropanoid pathway provides a strong foundation for its study. The methodologies and data presented in this guide, drawn from closely related compounds and enzymatic processes, offer a valuable starting point for researchers and drug development professionals. Further investigation into the specific enzymes and reaction kinetics governing its biosynthesis will be crucial for unlocking the full therapeutic potential of this promising natural product.
References
- 1. Metabolome and Phenylpropanoid Pathway Analysis [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Phenylpropanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]
- 6. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinate O-hydroxycinnamoyltransferase - Wikiwand [wikiwand.com]
- 8. benchchem.com [benchchem.com]
Physicochemical properties of Methyl 4-O-feruloylquinate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (M4OFQ), a natural product identified in plants such as Stemona japonica.[1][2] As a derivative of chlorogenic acid, specifically the methyl ester of 4-O-feruloylquinic acid, M4OFQ is of interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antiviral activities.[1][3] This document collates available quantitative data, details relevant experimental protocols, and visualizes key workflows and biological pathways to serve as a foundational resource.
Core Physicochemical Properties
This compound's structure combines a ferulic acid moiety with a methyl quinate core, which influences its chemical and physical characteristics.[1] While extensive experimental data is limited, the following tables summarize known and predicted properties.
Table 1: Identification and Structural Properties
| Property | Value | Source |
| CAS Number | 195723-10-5 | [2] |
| Molecular Formula | C₁₈H₂₂O₉ | [2][4] |
| Molecular Weight | 382.36 g/mol | [2][4] |
| Synonyms | 4-O-Feruloylquinic acid methyl ester | [2][5] |
Table 2: Measured and Predicted Physical Properties
| Property | Value | Source/Note |
| Physical State | Data not available | [6] |
| Melting Point | Data not available | [2][6] |
| Boiling Point | 575.6 ± 50.0 °C | [5] (Predicted) |
| Density | 1.44 ± 0.1 g/cm³ | [5] (Predicted) |
| pKa | 9.74 ± 0.31 | [5] (Predicted, strongest acidic) |
| Solubility | No quantitative data available. Stock solutions of 10 mM can be prepared. Warming to 37°C and sonication are recommended for higher solubility. | [2] |
| Purity | >97.5% | [2] (As supplied by vendors) |
Experimental Protocols
This section outlines methodologies for the synthesis, purification, and characterization of this compound, adapted from standard organic chemistry techniques and literature on related compounds.
Proposed Synthesis of this compound
The synthesis involves a multi-step process starting from D-(-)-quinic acid. This protocol is based on the synthesis of the parent compound, 4-O-feruloylquinic acid.[7]
-
Step 1: Synthesis of Methyl Quinate:
-
Suspend D-(-)-quinic acid in methanol (B129727).
-
Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).
-
Reflux the mixture until thin-layer chromatography (TLC) indicates the reaction is complete.
-
Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to yield methyl quinate.[7]
-
-
Step 2: Protection of Diols:
-
Protect the vicinal diols (at C-3 and C-5) of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane, to prevent reaction at these sites.[7]
-
Purify the protected methyl quinate using column chromatography.
-
-
Step 3: Esterification with Ferulic Acid:
-
Activate ferulic acid by converting it to feruloyl chloride.
-
Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Slowly add the prepared feruloyl chloride to the solution and stir until the reaction is complete.[7]
-
-
Step 4: Deprotection:
-
Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.[7]
-
Stir at room temperature, monitoring by TLC until deprotection is complete.
-
Extract the final product and purify by column chromatography and/or recrystallization.[7]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of M4OFQ.[2]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient mixture of acetonitrile (B52724) or methanol and water, often containing a modifier like 0.1% formic acid to improve peak shape.
-
Sample Preparation: Prepare a stock solution of M4OFQ (e.g., 1 mg/mL) in a solvent such as methanol or DMSO.
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column, pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Program a suitable elution gradient to separate the compound from impurities.
-
Set the detector wavelength to the absorbance maximum of the feruloyl chromophore (approx. 325 nm).[4]
-
-
Data Analysis: Calculate purity by dividing the peak area of M4OFQ by the total peak area of all detected components, expressed as a percentage.[2]
Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the chemical structure.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified M4OFQ in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[2]
-
Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity.
-
Analysis: Compare the obtained spectra with reference data for related compounds like 4-O-feruloylquinic acid to confirm the structure and stereochemistry.[4]
-
-
Mass Spectrometry (ESI-MS):
-
Method: Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into an electrospray ionization mass spectrometer.[4]
-
Analysis: Operate in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₁₈H₂₂O₉) by obtaining an accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[4]
-
Biological Activity and Hypothesized Signaling Pathways
While in vivo data for M4OFQ is lacking, studies on the compound and its structural relatives suggest potential anti-inflammatory, antioxidant, and antiviral effects.[8][9]
Anti-Inflammatory Activity
M4OFQ is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways central to the inflammatory response.[1]
-
NF-κB Pathway: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and transcribe pro-inflammatory genes. Phenolic compounds like M4OFQ may inhibit this pathway by preventing IκB degradation.[1]
-
MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in inflammation. M4OFQ may modulate this pathway, leading to reduced production of inflammatory mediators.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 195723-10-5 [amp.chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methyl 4-O-feruloylquinate: A Technical Guide for Researchers
COMPOUND: Methyl 4-O-feruloylquinate CAS NUMBER: 195723-10-5 MOLECULAR FORMULA: C18H22O9[1] MOLECULAR WEIGHT: 382.36 g/mol [1]
This technical guide provides a comprehensive overview of this compound, a natural product of interest to researchers, scientists, and drug development professionals. The document covers its physicochemical properties, biological activities, relevant experimental protocols, and hypothesized signaling pathways.
Physicochemical Properties
This compound, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[1][2] It is structurally characterized by a ferulic acid moiety attached to the 4-position of a methyl quinate core.[2] This compound has been identified in the plant Stemona japonica.[2][3]
| Property | Value | Source |
| CAS Number | 195723-10-5 | [1] |
| Molecular Formula | C18H22O9 | [1] |
| Molecular Weight | 382.36 g/mol | [1] |
| Purity | >97.5% | [1] |
| Solubility | While quantitative data is unavailable, warming to 37°C and ultrasonication are recommended for higher solubility. Stock solutions of 10 mM are achievable.[1] | [1] |
Biological Activity and Signaling Pathways
This compound is a member of the feruloylquinic acid (FQA) class of chlorogenic acids and is hypothesized to possess antioxidant, anti-inflammatory, and antiviral properties.[2]
Limited direct quantitative data for this compound is available; however, a study on constituents of Stemona japonica reported a 3% protective rate against the H5N1 influenza virus at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[2] The biological activities of this compound are believed to be mediated through the modulation of key signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are likely exerted through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2]
-
NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκB.[2]
-
Keap1-Nrf2 Antioxidant Response Pathway: The antioxidant effects may be mediated through the activation of the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant defenses.[4]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.
Proposed Synthesis of this compound
The synthesis can be adapted from protocols for similar compounds and generally involves a multi-step process starting from D-(-)-quinic acid.[5]
Step 1: Synthesis of Methyl Quinate
-
Suspend D-(-)-quinic acid in methanol (B129727).[5]
-
Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).[5]
-
Reflux the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[5]
-
Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.[5]
Step 2: Protection of Diols
-
Protect the vicinal diols of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane.[5]
-
Purify the protected methyl quinate by column chromatography.[5]
Step 3: Esterification with Feruloyl Chloride
-
Prepare feruloyl chloride from ferulic acid.[5]
-
Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane (B109758) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5]
-
Add the feruloyl chloride and stir until the reaction is complete.[5]
Step 4: Deprotection
-
Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.[5]
-
Stir at room temperature until deprotection is complete (monitor by TLC).[5]
-
Extract the product and purify by column chromatography and/or recrystallization.[5]
Caption: Proposed experimental workflow for the synthesis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.[1]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid.[1]
-
Standard and Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[1]
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Chromatographic Conditions: Set the column temperature (e.g., 25-40°C) and flow rate (e.g., 1.0 mL/min). Set the detector wavelength to the absorbance maximum of the compound.[1]
-
Data Analysis: Inject the sample. Purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks.[1]
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential can be evaluated in a macrophage cell line model.[4]
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS). Seed cells in a 24-well plate and allow them to adhere overnight.[4]
-
Compound Treatment and Inflammatory Challenge: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[4]
-
Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each concentration compared to the LPS-only treated cells and determine the IC₅₀ values.[4]
Assessment of Antiviral Activity (Neutral Red Uptake Assay)
This assay determines cell viability after viral infection and compound treatment.[6]
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[6]
-
Viral Infection: Infect the cells with the virus (e.g., H5N1 influenza) at a specific multiplicity of infection (MOI).[6]
-
Compound Treatment: After a 1-hour viral adsorption period, add fresh medium containing various concentrations of the test compound.[6]
-
Incubation: Incubate the plates for 48-72 hours to allow for viral replication and cytotoxicity.[6]
-
Neutral Red Staining: Incubate the cells with a medium containing Neutral Red dye, which is taken up by viable cells.[6]
-
Dye Extraction and Quantification: Extract the incorporated dye and measure the absorbance using a spectrophotometer. The absorbance is proportional to the number of viable cells.[6]
-
Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected controls.[6]
References
Solubility and stability of Methyl 4-O-feruloylquinate
An In-depth Technical Guide on the Solubility and Stability of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring phenolic compound identified in plants such as Stemona japonica, is a derivative of chlorogenic acid attracting interest for its potential therapeutic properties.[1][2][3] As a member of the feruloylquinic acid class, it is structurally related to compounds known for their antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited direct quantitative data for this specific compound, this guide also includes data and protocols for structurally related compounds to serve as a valuable resource for researchers. This document outlines experimental protocols for determining its physicochemical properties and discusses its hypothesized biological signaling pathways.
Physicochemical Properties
This compound is the methyl ester of 4-O-feruloylquinic acid, combining a ferulic acid moiety with a methyl quinate core.[1] This structural feature, particularly the methyl group, may influence its bioavailability and metabolic fate compared to its parent compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 195723-10-5 | [2] |
| Molecular Formula | C₁₈H₂₂O₉ | [2] |
| Molecular Weight | 382.36 g/mol | [2] |
| Purity | >97.5% | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| pKa | Data not available | [2] |
Solubility Profile
Table 2: Qualitative Solubility and Recommendations
| Solvent | Solubility | Recommendations | Source |
| General | No quantitative data available. | For higher solubility, warm to 37°C and use sonication. Stock solutions of 10 mM are achievable. | [2] |
| DMSO | Likely soluble for stock solutions. | A common solvent for preparing stock solutions of phenolic compounds. | [2][5] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a general method and can be adapted for this compound.[6]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility at that temperature.
Logical Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Profile
Direct stability data for this compound is currently unavailable. The stability of related phenolic compounds is known to be influenced by factors such as pH, temperature, and light exposure.[7] For instance, the thermal stability of 5-O-caffeoylquinic acids has been shown to be pH-dependent.[8] It is reasonable to hypothesize that this compound is susceptible to degradation under harsh conditions, particularly at alkaline pH and elevated temperatures.
Experimental Protocol: General Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under various conditions.[9][10]
Objective: To assess the stability of this compound under specific conditions (e.g., pH, temperature, light).
Materials:
-
Stock solution of this compound of known concentration
-
Buffers of various pH values
-
Temperature-controlled chambers (incubators, water baths)
-
Light exposure chamber (with controlled UV and visible light)
-
HPLC system
Procedure:
-
Prepare solutions of this compound in the desired buffers or solvents.
-
Divide the solutions into aliquots for testing under different conditions (e.g., different temperatures, light/dark).
-
Store the aliquots under the specified conditions for a set period.
-
At predetermined time points, withdraw a sample from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the concentration versus time.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound.
Hypothesized Signaling Pathways
Based on the known biological activities of its constituent parts, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[1][11]
Anti-Inflammatory Pathway: NF-κB and MAPK
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. It is proposed that this compound may inhibit the NF-κB pathway by preventing the degradation of its inhibitory protein, IκB, thus blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1][4]
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway.
Antioxidant Pathway: Keap1-Nrf2
The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant defenses. It is hypothesized that this compound may activate this pathway, leading to the expression of antioxidant response element (ARE)-dependent genes and enhancing the cell's capacity to counteract oxidative stress.[11]
Hypothesized Antioxidant Response Pathway
Caption: Hypothesized activation of the Keap1-Nrf2 pathway.
Conclusion
While this compound presents a promising scaffold for drug development due to its relationship with other bioactive chlorogenic acids, there is a clear need for further research to fully characterize its physicochemical properties. The protocols and workflows provided in this guide offer a starting point for researchers to systematically investigate the solubility and stability of this compound. Such data will be crucial for the formulation development and preclinical assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 195723-10-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic and Mechanistic Insights into Methyl 4-O-feruloylquinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-O-feruloylquinate, a natural product of interest for its potential biological activities. The information herein is intended to be a valuable resource for the identification, characterization, and further investigation of this compound in drug discovery and development. While complete, experimentally verified spectroscopic data for this compound is not extensively available in the public domain, this document compiles the known data and outlines the standard methodologies for its determination, often referencing the closely related parent compound, 4-O-feruloylquinic acid.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a certificate of analysis for a commercial sample of this compound indicates that the NMR spectrum is "Consistent with structure," specific chemical shifts and coupling constants are not publicly detailed.[1] The data presented below is based on expected chemical shift ranges for feruloylquinic acid methyl esters and reference data for the parent compound, 4-O-feruloylquinic acid.[1][2] The primary difference in the spectrum of this compound is the presence of a methyl ester group, which introduces a characteristic proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.[2]
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Assignment (Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Feruloyl - Olefinic H (trans) | 7.0 - 7.5 | - |
| Feruloyl - Aromatic H | 6.5 - 7.2 | - |
| Feruloyl - OCH₃ | ~3.8 | ~56 |
| Quinate - H4 (ester linkage) | 4.5 - 5.0 | - |
| Quinate - Other CH/CH₂ | 1.5 - 4.0 | - |
| Quinate - Methyl Ester (OCH₃) | ~3.7 | ~52 |
| Quinate - Carbonyl (C=O) | - | ~176 |
Note: Data is inferred from related compounds and general spectroscopic principles.[1][2] The exact chemical shifts are dependent on the solvent used.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for this compound
| Analysis Type | Expected Precursor Ion (m/z) | Key Fragment Ions (m/z) - Inferred from 4-O-Feruloylquinic Acid |
| ESI-MS | [M+H]⁺: ~383.13, [M+Na]⁺: ~405.11 | 193 (Feruloyl moiety), 177, 145, 117 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of this compound is characteristic of the ferulic acid chromophore.[1]
Table 3: UV Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Methanol (B129727) or Ethanol | ~325 and ~290 |
Note: Expected values based on the feruloyl moiety.[3]
Experimental Protocols
The following sections outline the general methodologies for the isolation, purification, and spectroscopic analysis of this compound.
Isolation and Purification from Natural Sources
This compound can be isolated from plant sources such as Stemona japonica.[1] A general workflow for its purification involves the following steps:
-
Extraction : Dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[1]
-
Fractionation : The crude extract is partitioned between solvents of differing polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility.[1]
-
Chromatography : The target-containing fraction is subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[1]
Workflow for Isolation and Purification
Spectroscopic Analysis
-
Sample Preparation : 2-5 mg of the purified compound for ¹H NMR (15-20 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.[2]
-
Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition : Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure. For ¹H NMR, 16-64 scans are typically acquired with a relaxation delay of 1-5 seconds. For ¹³C NMR, 1024 or more scans are often necessary with a relaxation delay of 2 seconds.[2]
-
Sample Preparation : The purified compound is dissolved in a suitable solvent such as methanol.[1]
-
Instrumentation : ESI-MS is commonly used for the analysis of polar natural products.[1]
-
Data Acquisition : The sample solution is infused into the mass spectrometer, operating in both positive and negative ion modes to determine the molecular ion and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.[1]
-
Sample Preparation : A dilute solution of the purified compound is prepared in a UV-transparent solvent like methanol or ethanol.[1]
-
Instrumentation : A UV-Vis spectrophotometer is used to scan a wavelength range, typically 200-400 nm.[1]
-
Data Analysis : The wavelengths of maximum absorbance (λmax) are recorded.[1]
General Workflow for Spectroscopic Analysis
Putative Signaling Pathway
Based on the known anti-inflammatory mechanisms of ferulic acid and its derivatives, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] The activation of this pathway is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes.
Putative Anti-inflammatory Signaling Pathway
References
The Biological Activity of Methyl 4-O-feruloylquinate: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound, is emerging as a molecule of significant interest within the scientific community. As a derivative of ferulic acid and quinic acid, it is structurally related to chlorogenic acids and is found in various medicinal plants, including Stemona japonica.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by available data, detailed experimental protocols, and an exploration of its putative signaling pathways.
Quantitative Data on Biological Activities
Direct quantitative data for the biological activities of purified this compound are limited in publicly available literature. However, research on closely related compounds and extracts of plants containing it provides valuable insights into its potential efficacy.
Table 1: Reported Bioactivity for this compound
| Bioactivity | Cell Line | Assay | Results |
| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM[2] |
Table 2: Bioactivity of Structurally Related Compounds for Comparative Analysis
| Compound | Bioactivity | Assay | Cell Line/Model | Inducer | IC₅₀ / Effect |
| 3-O-feruloylquinic acid | Antioxidant | DPPH radical scavenging | - | - | 0.06 mg/mL[3] |
| Ferulic Acid | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 macrophages | LPS | Significant inhibition at various doses[4] |
| Caffeoylquinic acids | Neuroprotective | Ischemia-reperfusion injury | Rat model | MCAO | Dose-dependent reduction in infarct volume[4] |
Key Biological Activities and Underlying Mechanisms
This compound is hypothesized to possess a range of biological activities, primarily antioxidant, anti-inflammatory, and neuroprotective effects, owing to its structural components.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ferulic acid moiety, a well-known scavenger of free radicals. It is proposed that this compound can mitigate oxidative stress by directly neutralizing reactive oxygen species (ROS) and by activating endogenous antioxidant defense mechanisms.
One of the key signaling pathways implicated in the cellular antioxidant response is the Keap1-Nrf2 pathway.[3] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. It is hypothesized that this compound may activate this pathway, thereby enhancing the cell's capacity to combat oxidative damage.
Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, including ferulic acid derivatives, are known to exhibit anti-inflammatory effects. This compound is thought to exert its anti-inflammatory action by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
The NF-κB pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is proposed that this compound may inhibit NF-κB activation by preventing IκB degradation.
Neuroprotective Effects
The neuroprotective potential of this compound is an area of growing interest. It is hypothesized that this compound may protect neuronal cells from damage induced by neurotoxins and oxidative stress.[3] The underlying mechanisms are thought to involve the modulation of MAPK signaling pathways and the inhibition of apoptosis. The MAPK pathways are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. By modulating these pathways, this compound may promote neuronal survival.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound. The following are protocols for key in vitro experiments.
Assessment of Antioxidant Activity: Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit intracellular ROS formation.
1. Cell Culture and Seeding:
-
Culture human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium.
-
Remove the culture medium, wash the cells with phosphate-buffered saline (PBS), and add the diluted compound solutions to the wells. Incubate for 1-4 hours.[1]
3. Induction of Oxidative Stress and ROS Measurement:
-
Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.
-
After compound incubation, remove the medium and add the DCFH-DA solution to each well. Incubate for 30-60 minutes.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding a ROS inducer (e.g., AAPH or H₂O₂).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition of ROS formation for each concentration of the compound compared to the control (inducer only).
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ROS formation.
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[1]
2. Compound Treatment and Inflammatory Challenge:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the cells for 18-24 hours.[1]
3. Measurement of Nitric Oxide Production:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent assay.
-
In a 96-well plate, mix the supernatant with the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only treated cells and calculate the IC₅₀ value.
Assessment of Neuroprotective Activity
This protocol uses the human neuroblastoma SH-SY5Y cell line to model neuronal damage and assess the protective effects of the compound.
1. Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.
-
For a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.[1]
2. Compound Treatment and Induction of Neurotoxicity:
-
Pre-treat the differentiated or undifferentiated cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or amyloid-β peptide.
-
Incubate for 24-48 hours.
3. Measurement of Cell Viability:
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
For the MTT assay, add MTT solution to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the neurotoxin-only treated cells.
-
Determine the concentration of the compound that provides 50% protection (EC₅₀).
Conclusion
This compound is a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. While direct quantitative data remains limited, the information available for structurally similar compounds provides a strong rationale for its further investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for future research to elucidate the specific mechanisms of action and therapeutic profile of this compound. As research progresses, this compound may prove to be a valuable lead compound in the development of novel therapies for a range of diseases underpinned by oxidative stress and inflammation.
References
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the pharmacokinetics and bioavailability of Methyl 4-O-feruloylquinate is limited in publicly available scientific literature. This guide synthesizes the available information, including data from structurally related compounds, to provide a comprehensive overview for research and drug development purposes.
Introduction
This compound is a naturally occurring phenolic compound and a derivative of chlorogenic acid, found in plants such as Stemona japonica.[1] It is the methyl ester of 4-O-feruloylquinic acid, and this structural modification is anticipated to influence its physicochemical properties, and consequently, its pharmacokinetic profile and bioavailability.[1] The esterification of the carboxylic acid group on the quinic acid moiety generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes.[2] This suggests that this compound may have improved oral bioavailability compared to its parent compound, 4-O-feruloylquinic acid.[2] It is also hypothesized that this compound may function as a prodrug, being hydrolyzed by cellular esterases back to its active parent form, 4-O-feruloylquinic acid, after absorption.[2]
Quantitative Data on Bioavailability and Pharmacokinetics
Due to the absence of direct in vivo studies on this compound, this section presents hypothesized pharmacokinetic parameters based on the principles of drug absorption and data from analogous compounds, such as ethyl ferulate. It is important to note that these values are inferred and await experimental verification.
Table 1: Anticipated Comparative Pharmacokinetic Parameters
| Parameter | Feruloylquinic Acid (Parent Compound) | This compound (Hypothesized) | Rationale for Hypothesis |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | Increased lipophilicity and membrane permeability may lead to greater absorption.[3] |
| Tmax (Time to Maximum Concentration) | Shorter | Longer | Time may be required for hydrolysis of the methyl ester to the active form.[3] |
| AUC (Area Under the Curve) | Lower | Higher | Improved absorption is expected to increase overall systemic exposure.[3] |
| Oral Bioavailability | Low | Moderate to High | Enhanced absorption due to esterification is a common strategy to improve bioavailability.[3] |
| Half-life (t½) | Shorter | Longer | The prodrug effect and potential for slower clearance could extend the half-life.[3] |
Note: This data is hypothetical and intended for comparative purposes to guide future research. Direct experimental data is currently unavailable in published literature.[3]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for determining the pharmacokinetic profile of this compound. These protocols are based on standard practices for similar phenolic compounds.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical procedure to assess the oral bioavailability and pharmacokinetic parameters of this compound.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).[3]
-
Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[3]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.[3]
-
Fasting: Animals are to be fasted overnight (12 hours) with free access to water prior to oral administration.[3]
2. Compound Administration:
-
Test Compounds: this compound and 4-O-feruloylquinic acid (for comparison).
-
Vehicle: Suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na).[3]
-
Dose: A single oral dose administered by gavage (e.g., 100 mg/kg body weight).[3]
-
Groups:
-
Group 1: Vehicle control
-
Group 2: 4-O-feruloylquinic acid
-
Group 3: this compound
-
For absolute bioavailability, intravenous administration groups for both compounds would be necessary.[3]
-
3. Blood Sample Collection:
-
Procedure: Collect blood samples (approx. 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[3]
-
Processing: Collect blood in heparinized tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is recommended for its high sensitivity and selectivity.[4]
-
Sample Preparation: Perform protein precipitation of plasma samples with acetonitrile (B52724) or methanol (B129727), followed by centrifugation. The supernatant is then filtered for injection into the UHPLC-MS/MS system.[3]
-
Chromatography: Use a C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3]
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Perform statistical comparisons between the groups using appropriate tests like the Student's t-test or ANOVA.[3]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of the test compound is critical for accurate pharmacokinetic studies.
1. Mobile Phase Preparation:
-
Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid to improve peak shape.[5]
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[5]
-
Create a series of dilutions for calibration if quantitation is needed.[5]
3. Instrumentation and Conditions:
-
System: HPLC equipped with a C18 reversed-phase column, pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
Column Temperature: 25-40°C.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Set to the absorbance maximum of this compound.[5]
4. Data Analysis:
-
Calculate purity by dividing the peak area of the main compound by the total area of all detected peaks, expressed as a percentage.[5]
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Caption: Postulated metabolic pathway of this compound.[3]
Signaling Pathways
Based on the known mechanisms of its constituent parts, ferulic acid and other chlorogenic acids, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1]
References
Methyl 4-O-feruloylquinate: A Prodrug of Ferulic Acid? An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-O-feruloylquinate, a naturally occurring derivative of chlorogenic acid, has garnered interest for its potential therapeutic properties, which are intrinsically linked to its metabolic fate. A central question for its development as a therapeutic agent is its capacity to act as a prodrug of ferulic acid, a well-documented antioxidant and anti-inflammatory compound. This technical guide synthesizes the available evidence to address this question, providing a comprehensive overview of the metabolic pathways, supporting pharmacokinetic data from related compounds, and detailed experimental protocols relevant to its study.
Introduction: The Prodrug Concept and this compound
This compound is the methyl ester of 4-O-feruloylquinic acid, a member of the feruloylquinic acid (FQA) class of chlorogenic acids.[1] Structurally, it comprises a ferulic acid moiety esterified to the 4-position of a methyl quinate core.[1] The therapeutic potential of many phenolic compounds, including ferulic acid, is often hampered by poor bioavailability.[2] The concept of a prodrug strategy, where a more lipophilic and readily absorbed precursor is metabolized into the active compound in vivo, is a well-established approach to overcome such limitations.
The methylation of the carboxylic acid group on the quinic acid moiety in this compound increases its lipophilicity compared to its parent compound, 4-O-feruloylquinic acid.[3] This enhanced lipid solubility is hypothesized to facilitate its passage across cellular membranes, potentially leading to higher intracellular concentrations.[3] The central hypothesis is that once absorbed, this compound is hydrolyzed by endogenous esterases to release ferulic acid, thereby acting as its prodrug.
Proposed Metabolic Pathway of this compound
While direct metabolic studies on this compound are limited, the metabolism of structurally related chlorogenic acids and other ferulic acid esters provides a strong basis for a proposed metabolic pathway. The conversion to ferulic acid is anticipated to occur via a two-step enzymatic hydrolysis.
Step 1: Demethylation. The methyl ester bond on the quinic acid core is likely hydrolyzed by ubiquitous esterases present in the intestines and blood, yielding 4-O-feruloylquinic acid.[3]
Step 2: Ferulic Acid Release. Subsequently, the ester linkage between ferulic acid and the quinic acid moiety is cleaved by intestinal chlorogenate esterases, releasing free ferulic acid.[4]
This proposed pathway underscores the potential of this compound to serve as a carrier molecule that enhances the systemic delivery of ferulic acid.
Quantitative Data: Pharmacokinetics of Related Compounds
| Compound Class | Analyte Measured in Plasma | Expected Cmax | Expected Tmax | Expected Oral Bioavailability (%) | Supporting Rationale & Citations |
| Feruloylquinic Acid Methyl Ester (Inferred) | Ferulic Acid and its metabolites | Higher than FQA | Shorter than FQA | Increased compared to FQA | Enhanced lipophilicity is expected to improve absorption and subsequent rapid hydrolysis to ferulic acid.[2] |
| Feruloylquinic Acid (FQA) | Ferulic Acid and its metabolites | Variable | Variable | Low | Limited by lower lipophilicity and dependence on esterase activity for ferulic acid release.[2][4] |
| Ethyl Ferulate | Ferulic Acid | - | - | - | Expected to exhibit enhanced absorption followed by rapid hydrolysis to ferulic acid in vivo.[2] |
Table 1: Anticipated comparative pharmacokinetic parameters of Feruloylquinic Acid Methyl Ester versus Feruloylquinic Acid, based on data from similar compounds.
Experimental Protocols
In Vivo Pharmacokinetic Study for Comparative Bioavailability
The following protocol outlines a typical methodology for a comparative in vivo pharmacokinetic study in rats to assess the bioavailability of ferulic acid from this compound versus 4-O-feruloylquinic acid.[2]
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Ad libitum access to standard chow and water.
-
Acclimatization: Minimum of one week prior to the experiment.
2. Dosing and Sample Collection:
-
Groups:
-
Group 1: Oral administration of this compound.
-
Group 2: Oral administration of 4-O-feruloylquinic acid.
-
Group 3: Intravenous administration of ferulic acid (for bioavailability calculation).
-
-
Dose: A predetermined dose (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
3. Bioanalytical Method:
-
Technique: Quantification of the parent compounds and the primary metabolite (ferulic acid) in plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Protein precipitation from plasma samples using acetonitrile (B52724) or methanol, followed by centrifugation and filtration of the supernatant.
-
Chromatography: Separation on a C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for ferulic acid in each group using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
5. Statistical Analysis:
-
Perform statistical comparisons of the pharmacokinetic parameters between the groups using appropriate tests like the Student's t-test or ANOVA.
Hypothesized Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways, based on the well-documented mechanisms of its constituent, ferulic acid, and other chlorogenic acids. The primary hypothesized targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. It is proposed that phenolic compounds like ferulic acid may inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[1]
References
Unveiling Methyl 4-O-feruloylquinate: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the extensive family of chlorogenic acids.[1] As an ester of ferulic acid and methyl quinate, it is a derivative of 4-O-feruloylquinic acid.[1] These compounds are secondary metabolites found in a wide variety of plants and are associated with various health benefits.[1] this compound has been identified as a constituent of Stemona japonica, a plant utilized in traditional medicine.[1][2] Its chemical structure, featuring a ferulic acid moiety combined with a methyl quinate core, suggests potential antioxidant and anti-inflammatory properties, which are characteristic of many phenolic compounds.[1] The presence of the methyl group distinguishes it from its parent compound, 4-O-feruloylquinic acid, and may influence its bioavailability and metabolic fate.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 195723-10-5 | [3] |
| Molecular Formula | C₁₈H₂₂O₉ | [2] |
| Molecular Weight | 382.36 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO | [2][3] |
| UV max (λmax) | 200-400 nm (typical for ferulic acid derivatives) | [2] |
Natural Occurrence and Biosynthesis
This compound has been identified in plant species such as Stemona japonica.[1][2] It is also thought to be present in coffee beans, although its concentration and the impact of roasting are still under investigation.[5]
The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway.[1] This pathway commences with the amino acid phenylalanine and proceeds to the formation of cinnamic acid and its hydroxylated derivatives, including p-coumaric acid, caffeic acid, and ferulic acid. These activated hydroxycinnamic acids are subsequently esterified with quinic acid to produce various chlorogenic acids. The final step to yield this compound is likely catalyzed by a specific methyltransferase enzyme.[1]
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound.
Isolation from Natural Sources (General Protocol)
The following is a general workflow for the isolation and purification of this compound from plant material, such as Stemona japonica.[2]
-
Extraction:
-
The dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[2]
-
-
Fractionation:
-
The resulting crude extract is partitioned between solvents of differing polarities, for instance, water and ethyl acetate, to segregate compounds based on their solubility.[2]
-
-
Chromatography:
-
The fraction containing the target compound undergoes one or more chromatographic techniques for purification. Preparative High-Performance Liquid Chromatography (HPLC) is often employed to obtain the pure compound.[2]
-
Proposed Synthesis of this compound
This synthetic protocol is adapted from the synthesis of 4-O-feruloylquinic acid.[6]
-
Step 1: Synthesis of Methyl Quinate
-
Suspend D-(-)-quinic acid in methanol.
-
Add a catalytic amount of an appropriate acid catalyst (e.g., (±)-10-camphorsulfonic acid).
-
Reflux the mixture until the reaction is complete, monitoring its progress by Thin Layer Chromatography (TLC).[6]
-
Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to yield methyl quinate.[6]
-
-
Step 2: Protection of Diols
-
Protect the vicinal diols of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane.[6]
-
Purify the protected methyl quinate by column chromatography.[6]
-
-
Step 3: Esterification with Feruloyl Chloride
-
Prepare feruloyl chloride from ferulic acid.
-
Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[6]
-
-
Step 4: Deprotection
-
Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.
-
Stir at room temperature until deprotection is complete, as monitored by TLC.[6]
-
-
Step 5: Purification
-
Extract the product and purify it by column chromatography and/or recrystallization to obtain this compound.[6]
-
Purification Strategies for Synthetic this compound
A multi-step approach is often required to achieve high purity.[7]
-
Silica Gel Column Chromatography: This is the principal method for separating the desired 4-O-isomer from other isomers (Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate) and byproducts.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>98%), Prep-HPLC is a powerful technique, especially for separating closely related isomers.[7]
-
Crystallization: This technique can be used for further purification after chromatography. A suitable solvent system, such as ethyl acetate/hexane or methanol/water, is used to dissolve the compound at an elevated temperature, followed by slow cooling to induce crystallization.[7]
-
Solid-Phase Extraction (SPE): A reversed-phase C18 sorbent can be used for sample cleanup and concentration. The protocol involves cartridge conditioning with methanol, sample loading in an acidified aqueous solution, washing to remove polar impurities, and elution of the target compound with methanol (potentially acidified).[4]
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
System: An HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector is typically used.[3]
-
Mobile Phase: A mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
Detection: The detector wavelength is set to the absorbance maximum of this compound.[3]
-
Purity Calculation: Purity is determined by dividing the peak area of the main compound by the total area of all detected peaks.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).[2]
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Experiments: Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure and assign all proton and carbon signals.[2]
-
-
Mass Spectrometry (MS):
-
Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar natural products like this compound.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
-
Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is typically operated in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern.[2]
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol or ethanol.[2]
-
Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths (typically 200-400 nm).[2]
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded, which are indicative of the chromophores present in the molecule.[2]
-
Biological Activity and Signaling Pathways
While comprehensive in vivo data for this compound is limited, studies on structurally related compounds and its constituent moieties suggest potential therapeutic applications.[8]
Quantitative Data on Biological Activities
Direct quantitative data for the biological activities of purified this compound are not abundant in publicly available literature.[1] However, studies on extracts of Stemona japonica, where the compound is found, and on closely related compounds, provide evidence of its potential efficacy.[1]
| Bioactivity | Cell Line/Model | Assay | Results | Reference |
| Anti-H5N1 Influenza A Virus | Madin-Darby Canine Kidney (MDCK) cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM | [1][9] |
| Antioxidant and Anti-inflammatory Properties | Computational Study | Not applicable | Predicted to have potent antioxidant and anti-inflammatory properties | [9] |
Hypothesized Signaling Pathways
Based on the known mechanisms of ferulic acid and caffeoylquinic acids, this compound may exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular defense.[8]
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][10]
-
Keap1-Nrf2 Signaling Pathway: This pathway is a key regulator of cellular antioxidant defenses. It is thought that this compound may exert its antioxidant effects by activating the Keap1-Nrf2 signaling pathway.[10]
Visualizations
Caption: General workflow for the isolation and analysis of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the Keap1-Nrf2 antioxidant response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 195723-10-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-O-feruloylquinate from D-(-)-quinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that has garnered interest for its potential antioxidant and anti-inflammatory properties.[1] As a derivative of ferulic acid and quinic acid, its synthesis is a key step for further pharmacological investigation and drug development. This document provides a detailed protocol for the chemical synthesis of this compound, starting from the readily available chiral precursor, D-(-)-quinic acid. The described methodology is adapted from established procedures for the synthesis of related feruloylquinic acids.[2][3]
The overall synthetic strategy involves a multi-step process:
-
Esterification of D-(-)-quinic acid to its methyl ester, methyl quinate.
-
Selective protection of the vicinal diols at the C-3 and C-5 positions of methyl quinate.
-
Esterification of the free C-4 hydroxyl group with an activated form of ferulic acid.
-
Deprotection of the diols to yield the final product, this compound.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of a closely related compound, 5-O-feruloylquinic acid, which follows a similar synthetic pathway.[3] The overall yield for the synthesis of 4-O-feruloylquinic acid has been reported to be lower, around 15%.[3]
| Step No. | Reaction | Starting Material | Key Reagents | Product | Reported Yield (%) | Reference |
| 1 | Methyl Esterification | D-(-)-quinic acid | Methanol, (±)-10-camphorsulfonic acid | Methyl quinate | Not explicitly reported, but typically high | [2][3] |
| 2 | Diol Protection | Methyl quinate | 2,2,3,3-tetramethoxybutane (B127872), CSA, trimethyl orthoformate | Butane (B89635) 2,3-bisacetal (BBA) protected methyl quinate | 76% (from quinic acid for the 5-O isomer) | [3] |
| 3 | Feruloylation | BBA protected methyl quinate | Feruloyl chloride, pyridine (B92270), DMAP | Protected this compound | 86% (for the 5-O isomer) | [3] |
| 4 | Deprotection | Protected this compound | 1 M aqueous HCl, THF | This compound | Not explicitly reported | [2][3] |
| Overall | - | D-(-)-quinic acid | - | 4-O-feruloylquinic acid | 15% | [3] |
Experimental Protocols
This section details the proposed methodology for the synthesis of this compound.
Step 1: Synthesis of Methyl Quinate [2][3]
-
Suspend D-(-)-quinic acid in methanol.
-
Add a catalytic amount of (±)-10-camphorsulfonic acid (CSA).
-
Reflux the mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the catalyst with a suitable base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product to obtain methyl quinate.
Step 2: Protection of the C-3 and C-4 Vicinal Diols [3]
-
Dissolve the methyl quinate from Step 1 in a suitable solvent.
-
Add 2,2,3,3-tetramethoxybutane and a catalytic amount of CSA and trimethyl orthoformate.
-
Stir the reaction at room temperature until the protection is complete (monitor by TLC).
-
Quench the reaction and remove the solvent.
-
Purify the resulting butane 2,3-bisacetal (BBA) protected methyl quinate by column chromatography.
Step 3: Esterification with Feruloyl Chloride [2][3]
Preparation of Feruloyl Chloride:
-
Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent like oxalyl chloride in the presence of a catalytic amount of DMF.[3]
Esterification Reaction:
-
Dissolve the protected methyl quinate from Step 2 in a mixture of pyridine and dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Add the freshly prepared feruloyl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture for 24 hours or until completion is indicated by TLC.
-
Perform an aqueous work-up to remove pyridine and other water-soluble impurities.
-
Purify the crude product by column chromatography to yield the protected this compound.
Step 4: Deprotection to Yield this compound [2][3]
-
Dissolve the protected this compound from Step 3 in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid (HCl).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC). This step may take several days.[3]
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography and/or recrystallization.[2]
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Logical Relationships in Synthesis
Caption: Key components and their roles in the synthesis.
References
Protecting Groups for the Synthesis of Feruloylquinic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and use of protecting groups in the chemical synthesis of feruloylquinic acid esters. These compounds are of significant interest for their potential therapeutic properties, and their efficient synthesis is crucial for further research and development.
Introduction
Feruloylquinic acid esters are a class of natural phenolic compounds that exhibit a range of biological activities. Their chemical synthesis is often complicated by the presence of multiple hydroxyl groups on both the ferulic acid and quinic acid moieties, as well as a carboxylic acid group on the quinic acid. To achieve regioselective esterification and prevent unwanted side reactions, a carefully planned protecting group strategy is essential. This document outlines a well-established strategy involving the use of acetyl and lactone/ester protecting groups and provides detailed protocols and quantitative data for each step.
Protecting Group Strategy Overview
A common and effective strategy for the synthesis of specific feruloylquinic acid esters, such as the 3-O-, 4-O-, and 5-O- isomers, involves a multi-step process of protection, esterification, and deprotection.
Key steps in this strategy include:
-
Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected to prevent its reaction during the subsequent activation of the carboxylic acid. An acetyl group is a common and effective choice for this purpose.
-
Protection and Modification of Quinic Acid: The hydroxyl and carboxylic acid groups of quinic acid are selectively protected and modified to allow for esterification at the desired position. This often involves the formation of a lactone and subsequent conversion to a methyl or ethyl ester.
-
Esterification: The protected ferulic acid is activated, typically as an acyl chloride, and reacted with the appropriately protected quinic acid derivative.
-
Deprotection: All protecting groups are removed in the final step to yield the desired feruloylquinic acid ester.
This strategy allows for the synthesis of specific isomers with good overall yields.
Quantitative Data Summary
The following tables summarize the yields for the key protection, esterification, and deprotection steps in the synthesis of 3-O-, 4-O-, and 5-O-feruloylquinic acids, based on the work of Dokli et al. (2013) and other relevant studies.
Table 1: Protection of Ferulic Acid
| Reaction Step | Reactant | Reagents | Product | Yield (%) | Reference |
| Acetylation | Ferulic acid | Acetic anhydride (B1165640), Pyridine (B92270) | 4-O-Acetylferulic acid | 71.4 | [1] |
Table 2: Protection and Modification of Quinic Acid
| Reaction Step | Reactant | Reagents | Product | Yield (%) | Reference |
| Lactonization & Methyl Esterification (combined) | (-)-Quinic acid | p-Toluenesulfonic acid, Methanol (B129727) | Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate | 74 (combined) | [2] |
| Ethanolysis of Lactone | Quinic acid lactone | NaOEt/EtOH | Ethyl quinate | 76 | [2] |
Table 3: Esterification and Deprotection for Feruloylquinic Acid Isomers
| Target Isomer | Esterification Yield (%) | Deprotection Yield (%) | Overall Yield from Quinic Acid (%) | Reference |
| 3-O-Feruloylquinic acid | 64 | 67 | 33 | [2] |
| 4-O-Feruloylquinic acid | 60 | 36 | 15 | [2] |
| 5-O-Feruloylquinic acid | 76 | Not specified individually | 45 | [2] |
Experimental Protocols
Protocol 1: Acetylation of Ferulic Acid
This protocol describes the protection of the phenolic hydroxyl group of ferulic acid as an acetyl ester.
Materials:
-
Ferulic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ferulic acid (1.0 equivalent) in pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[3]
-
Quench the reaction by adding dry methanol.[3]
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.[3]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-O-acetylferulic acid.
Protocol 2: Protection of Quinic Acid via Lactonization and Esterification
This protocol describes the formation of a lactone from quinic acid and its subsequent conversion to a methyl ester.
Materials:
-
(-)-Quinic acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium ethoxide (NaOEt) (for ethyl ester)
-
Round-bottom flask with Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure for Lactonization:
-
To a solution of (-)-quinic acid in ethyl acetate, add a catalytic amount of p-toluenesulfonic acid.[2]
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude quinic acid lactone.
Procedure for Methanolysis/Ethanolysis:
-
Dissolve the crude lactone in methanol or ethanol.
-
For ethanolysis, cool the solution to -20°C and add a solution of sodium ethoxide in ethanol.[2] For methanolysis, the reaction can be part of a one-pot procedure following lactonization.[2]
-
Stir the reaction mixture until the lactone is converted to the corresponding methyl or ethyl quinate, as monitored by TLC.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Esterification of Protected Ferulic Acid and Quinic Acid Derivative
This protocol describes the coupling of 4-O-acetylferuloyl chloride with a protected quinic acid derivative.
Materials:
-
4-O-Acetylferulic acid
-
Thionyl chloride (SOCl₂)
-
Protected quinic acid derivative (e.g., ethyl quinate)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Convert 4-O-acetylferulic acid to 4-O-acetylferuloyl chloride by reacting with thionyl chloride.
-
In a separate flask, dissolve the protected quinic acid derivative, pyridine, and a catalytic amount of DMAP in dichloromethane.[2]
-
Cool the solution to 0°C and slowly add a solution of 4-O-acetylferuloyl chloride in dichloromethane.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected feruloylquinic acid ester by column chromatography.
Protocol 4: Deprotection of Feruloylquinic Acid Ester
This protocol describes the final removal of all protecting groups to yield the target feruloylquinic acid ester.
Materials:
-
Protected feruloylquinic acid ester
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the protected feruloylquinic acid ester in a mixture of THF and 1 M aqueous HCl (e.g., 4:1 v/v).[2]
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).[2]
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of feruloylquinic acid esters using the described protecting group strategy.
Caption: General workflow for the synthesis of feruloylquinic acid esters.
Logical Relationship of Protecting Group Strategy
This diagram illustrates the logical relationship between the different stages of the synthesis, emphasizing the role of protecting groups.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 4-O-feruloylquinate
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound and a derivative of chlorogenic acid, found in various plant species such as Stemona japonica.[1][2] Belonging to the family of chlorogenic acids, this compound and its relatives are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3] To enable detailed pharmacological and biological investigations, obtaining this compound in high purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and highly efficient technique for the isolation and purification of natural products.[2][4]
This document provides a comprehensive guide for the purification of this compound from crude plant extracts. It details a preliminary sample cleanup using Solid-Phase Extraction (SPE) followed by the development of an analytical HPLC method and its subsequent scale-up to preparative HPLC for high-yield isolation.
Data Presentation
The following tables summarize the recommended starting parameters for the purification and analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Table 1: Solid-Phase Extraction (SPE) Parameters for Sample Cleanup
| Parameter | Specification | Rationale |
|---|---|---|
| SPE Sorbent | C18 Reversed-Phase | Effectively retains the moderately non-polar analyte while allowing polar impurities to pass through. |
| Conditioning Solvent | 1. Methanol (B129727) (5 mL) 2. Deionized Water (5 mL) | 1. Activates the C18 stationary phase. 2. Equilibrates the column for the aqueous sample.[5] |
| Sample Loading | Sample dissolved in water/methanol, acidified to pH 2-3 with formic acid | Protonation of acidic functionalities increases retention on the non-polar C18 phase.[5] |
| Wash Solvent | 5% Methanol in deionized water (acidified to pH 2-3) | Removes highly polar impurities and salts without eluting the target compound.[5] |
| Elution Solvent | Methanol (5 mL), optionally with 0.1% formic acid | Disrupts hydrophobic interactions to elute the bound compound.[5] |
| Expected Recovery | 85 - 98% | Based on typical recovery for similar phenolic compounds.[5] |
Table 2: Analytical HPLC Method Parameters
| Parameter | Specification | Source |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [6] |
| Mobile Phase A | HPLC-grade water with 0.1% formic acid | [6][7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [6][7] |
| Gradient Program | 0-5 min: 10% B 5-25 min: 10-40% B 25-30 min: 40-10% B 30-35 min: 10% B | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Column Temperature | 30 - 40 °C | [6][8] |
| Injection Volume | 1 - 10 µL | [6][8] |
| Detection Wavelength | 320 nm (Diode Array Detector - DAD) |[6][9] |
Table 3: Preparative HPLC Scale-Up Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (larger dimension, e.g., 250 mm x 20 mm) | Accommodates higher sample loads for purification. |
| Mobile Phase | Same as analytical method (Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid) | Ensures similar selectivity and resolution during scale-up.[2] |
| Gradient Profile | Same slope as the analytical method, adjusted for the larger column volume | Maintains the separation achieved in the analytical run. |
| Flow Rate | Scaled up from analytical (e.g., 15-20 mL/min, depending on column diameter) | Maintains linear velocity for optimal performance. |
| Sample Loading | Maximized based on column capacity, determined by loading studies | To purify the largest amount of material per run without sacrificing resolution. |
| Fraction Collection | Triggered by UV signal at 320 nm, corresponding to the target peak | Isolates the compound of interest as it elutes from the column.[2] |
| Target Purity | >95% | A common purity threshold for compounds intended for biological assays.[2] |
Experimental Protocols
1. Crude Sample Preparation and Extraction
This protocol outlines a general procedure for extracting phenolic compounds from plant material.
-
a. Sample Preparation: Dry the source plant material (e.g., from Stemona japonica) and grind it into a fine powder.[2][7]
-
b. Extraction: Weigh 1 g of the powdered material and place it into a suitable vessel. Add 20 mL of 80% methanol.[6]
-
c. Sonication: Sonicate the mixture for 30 minutes at room temperature to facilitate cell wall disruption and extraction.[6]
-
d. Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[6]
-
e. Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.
-
f. Concentration: Evaporate the solvent from the supernatant under reduced pressure at a temperature below 40°C to prevent degradation.[2]
-
g. Reconstitution: Reconstitute the dried extract in a minimal amount of a solvent compatible with the subsequent SPE step (e.g., water with a small amount of methanol).[5]
2. Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol uses a C18 cartridge to remove highly polar and non-polar impurities.
-
a. Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[5]
-
b. Sample Preparation: Take the reconstituted crude extract and acidify it to a pH of approximately 2-3 with formic acid. This protonates the analyte, increasing its retention.[5]
-
c. Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[5]
-
d. Washing: Wash the cartridge with 5 mL of deionized water containing 5% methanol (acidified to pH 2-3) to remove polar impurities.[5]
-
e. Elution: Elute the this compound from the cartridge using 5 mL of methanol (optionally acidified with 0.1% formic acid). Collect the eluate.[5]
-
f. Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for HPLC analysis.[5]
3. Analytical HPLC Method Development
This protocol establishes the separation conditions on an analytical scale.
-
a. System Preparation: Set up the HPLC system according to the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
b. Standard Injection: Prepare a standard solution of purified this compound (if available) in methanol. Inject 10 µL to determine its retention time.
-
c. Sample Injection: Inject 10 µL of the SPE-purified extract.
-
d. Method Optimization: Analyze the resulting chromatogram. If separation from impurities is not optimal, adjust the gradient slope. A shallower gradient around the elution time of the target compound can improve the resolution between closely eluting peaks.[9]
4. Preparative HPLC Scale-Up and Purification
This protocol scales the analytical method for purification.
-
a. System and Column Change: Install a preparative C18 column. Adjust the system flow rate to match the larger column diameter (refer to the column manufacturer's guidelines for scaling factors).
-
b. Sample Preparation: Dissolve the SPE-purified extract in the initial mobile phase solvent at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.[2]
-
c. Injection and Fraction Collection: Inject a larger volume of the concentrated sample onto the preparative column. Collect fractions as the detector signal indicates the elution of the target peak.[2]
-
d. Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
e. Pooling and Solvent Removal: Pool the fractions with a purity of >95%. Remove the solvent via rotary evaporation at a temperature below 40°C.[2]
-
f. Final Product: The remaining solid is the purified this compound. For further purification, crystallization can be attempted.[10]
-
g. Storage: Store the purified compound at -20°C in a sealed, light-protected container to prevent degradation.[2]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for the purification of this compound.
Caption: Putative inhibition of the NF-κB inflammatory signaling pathway.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Solid-Phase Extraction (SPE) Protocol for Methyl 4-O-feruloylquinate: An Application Note for Researchers
This application note provides a detailed solid-phase extraction (SPE) protocol for the isolation and purification of Methyl 4-O-feruloylquinate, a phenolic compound with potential applications in drug development and scientific research.[1][2] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
This compound (C₁₈H₂₂O₉, M.Wt: 382.36 g/mol ) is a derivative of feruloylquinic acid and is structurally related to chlorogenic acids.[1][2] These classes of compounds are recognized for their antioxidant and anti-inflammatory properties.[2] Accurate and efficient purification of this compound is essential for its use in downstream applications such as structural elucidation, bioactivity screening, and formulation development.[1] Solid-phase extraction offers a rapid, efficient, and selective method for sample cleanup and concentration, providing a significant advantage over traditional liquid-liquid extraction techniques.[1]
This protocol is based on established methods for the purification of structurally similar phenolic compounds and utilizes a reversed-phase C18 sorbent to effectively isolate this compound from complex matrices like plant extracts.[1]
Data Presentation
While specific published data on the SPE of this compound is limited, the following table presents the expected performance parameters based on data from structurally related phenolic compounds, such as chlorogenic acid.[1]
| Parameter | Expected Value | Notes |
| Recovery | > 90% | Recovery rates can be influenced by the sample matrix, flow rate, and solvent volumes. Optimization may be required for different sample types. |
| Purity | > 95% | Purity is dependent on the complexity of the initial sample matrix and the selectivity of the wash steps. Further purification by techniques like HPLC may be necessary for higher purity requirements. |
| Reproducibility (RSD) | < 5% | Relative Standard Deviation (RSD) for replicate extractions should be low, indicating a robust and reproducible method. |
Experimental Protocol
This section details the methodology for the solid-phase extraction of this compound.
Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)[1]
-
Deionized Water (HPLC grade)[1]
-
Formic Acid (or Acetic Acid, analytical grade)[1]
-
Sample containing this compound (e.g., plant extract)[1]
-
SPE Vacuum Manifold[1]
-
Collection Vials/Tubes[1]
-
Nitrogen Evaporation System (optional)[1]
-
Vortex Mixer
-
pH meter
Procedure
1. Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.[1] This step solvates the C18 functional groups.
-
Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out after this step.[1]
2. Sample Preparation and Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water with a small percentage of methanol).
-
Acidify the sample to a pH of approximately 2-3 with formic acid.[1] This ensures that the phenolic and carboxylic acid functionalities are protonated, which increases their retention on the non-polar C18 stationary phase.[1]
-
Load the prepared sample onto the conditioned SPE cartridge at a slow and controlled flow rate (approximately 1-2 mL/min).[1]
3. Washing:
-
Wash the cartridge with 5 mL of deionized water acidified to pH 2-3. This step removes polar impurities.
-
A second wash with 5 mL of 5% methanol in acidified water can be performed to remove slightly less polar impurities.
4. Elution:
-
Elute the bound this compound from the cartridge using 5 mL of methanol. To improve the elution of this acidic compound, the methanol can be acidified with 0.1% formic acid.[1]
5. Post-Elution Processing:
-
The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in a suitable solvent for subsequent analysis, such as the mobile phase for HPLC.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the solid-phase extraction protocol for this compound.
Proposed Anti-Inflammatory Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] The diagram below illustrates the proposed mechanism of action where this compound inhibits the activation of NF-κB, a critical regulator of the inflammatory response.
References
Application Notes and Protocols for the Quantification of Methyl 4-O-feruloylquinate
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound found in various plant species, such as Stemona japonica.[1] As a derivative of ferulic acid and quinic acid, it belongs to the family of chlorogenic acids, which are recognized for their diverse biological activities.[1] The precise quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological research. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₉ |
| Molecular Weight | 382.4 g/mol [1] |
| CAS Number | 195723-10-5[1] |
| Purity (by HPLC) | >98%[1] |
Quantitative Analysis Data
While specific quantitative validation data for this compound is not extensively available in public literature, the following tables provide representative data for the quantification of closely related phenolic compounds using chromatographic methods. This data can serve as a benchmark for method development and validation.
Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard [1]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10.0 | 537.25 |
| 20.0 | 1048.7 |
| 40.0 | 2070.3 |
| 60.0 | 3099.9 |
| 70.0 | 3603.3 |
| Linearity (r²) | 0.9998 |
Table 2: Representative UPLC-MS/MS Quantitative Parameters for Phenolic Compounds [2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Ferulic Acid | 193.05 | 134.05 | >0.999 | 0.5 | 1.5 |
| Caffeic Acid | 179.03 | 135.04 | >0.998 | 0.8 | 2.4 |
| Quinic Acid | 191.05 | 111.04 | >0.999 | 1.0 | 3.0 |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol outlines a method for the extraction and quantification of this compound from dried plant material.
1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[1]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
2. Sample Preparation (Extraction)
-
Weigh 1 g of the dried and powdered plant material into a centrifuge tube.[1]
-
Add 20 mL of 80% methanol.[1]
-
Sonicate for 30 minutes at room temperature.[1]
-
Centrifuge at 4000 rpm for 15 minutes.[1]
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.[1]
-
Pool the supernatants and evaporate to dryness under a vacuum.[1]
-
Reconstitute the dried extract in 5 mL of methanol.[1]
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.[1][3]
3. HPLC-DAD Conditions [1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: Set to the absorbance maximum of this compound.
-
Injection Volume: 10 µL.[4]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is suitable for detecting and quantifying low concentrations of this compound.
1. Preparation of Standard and Sample Solutions
-
Follow steps 1 and 2 from Protocol 1. For UPLC-MS/MS, a more dilute range of working standards may be required (e.g., 1-1000 ng/mL).[1]
2. UPLC-MS/MS Conditions [1][5]
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A (water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and Solvent B (methanol with 0.1% formic acid and 5 mM ammonium formate).[1]
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic compounds.[2]
-
MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is m/z 381.1 (M-H)⁻. Product ions would be determined by infusion and may include fragments corresponding to the ferulic acid (m/z 193) and quinic acid (m/z 191) moieties.[2]
3. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.
-
The concentration of this compound in the sample is determined from the calibration curve.
Method Validation Considerations
To ensure the reliability of the quantitative data, the analytical method should be validated according to international guidelines (e.g., AOAC, ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the chromatograms of the sample with and without the standard.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.[6]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, spiking a blank matrix with a known concentration of the standard.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[6]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
Application Note: High-Throughput Analysis of Methyl 4-O-feruloylquinate in Plant Extracts using LC-MS/MS
Abstract
This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Methyl 4-O-feruloylquinate in plant extracts. This compound, a phenolic compound of growing interest, has been identified in various plant species, including coffee beans.[1] The method described herein provides a robust workflow for researchers, scientists, and drug development professionals engaged in phytochemical analysis, quality control, and pharmacological studies. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. While specific quantitative data for this compound is not yet widely available in scientific literature, representative data for related phenolic compounds is presented to serve as a benchmark for method development and validation.[2]
Introduction
This compound is a naturally occurring phenolic compound belonging to the chlorogenic acid family, which is recognized for a variety of biological activities.[2] As a derivative of ferulic acid and quinic acid, its accurate quantification in plant extracts is essential for standardization, quality control, and in-depth pharmacological investigation.[2] This application note presents a comprehensive LC-MS/MS protocol designed for the selective and sensitive analysis of this compound. The methodology is based on established protocols for the analysis of hydroxycinnamoyl derivatives and is applicable to complex plant matrices.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis, as contaminants can significantly suppress the electrospray ionization (ESI) signal.[3]
a. Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) in water (extraction solvent)
-
Methanol (for SPE conditioning and elution)
-
Acidified water (e.g., 0.1% formic acid in water)
-
C18 SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
b. Protocol:
-
Extraction: Weigh 1 gram of the dried, powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol and sonicate for 30 minutes at room temperature.[2]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[2]
-
Repeat Extraction: Repeat the extraction process on the remaining pellet twice more.[2]
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a vacuum.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5% methanol in acidified water) to remove polar interferences.[3]
-
Elution: Elute the this compound with a stronger organic solvent, such as methanol containing 0.1% formic acid.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
a. Instrumentation:
-
UPLC/HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
b. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[2] |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate[2] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
c. Mass Spectrometry Conditions:
For phenolic acids and their derivatives, Electrospray Ionization (ESI) in negative ion mode is generally the most effective.[3]
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-)[3] |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
d. Multiple Reaction Monitoring (MRM) Transitions:
The precursor ion for this compound (C₁₈H₂₂O₉, monoisotopic mass 382.1264) in negative ion mode is the [M-H]⁻ ion at m/z 381.12.[1][3] The fragmentation of the feruloylquinate core structure is key to identification, with primary fragments at m/z 193 (ferulic acid moiety) and m/z 173 (quinic acid moiety).[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 381.1 | 193.1 (Quantifier) | 15 |
| 381.1 | 173.1 (Qualifier) | 20 |
Data Presentation
While extensive quantitative data for this compound is limited, the following table provides representative calibration data for a closely related phenolic standard, which can be used as a reference for method validation.[2]
Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard [2]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10.0 | 537.25 |
| 20.0 | 1048.7 |
| 40.0 | 2070.3 |
| 60.0 | 3099.9 |
| 70.0 | 3603.3 |
| Linearity (r²) | 0.9998 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Fragmentation of this compound in MS/MS.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive approach for the detection and quantification of this compound in plant extracts. The detailed protocol for sample preparation and analysis, along with the representative data, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. This method can be readily adapted and validated for routine analysis in various laboratory settings.
References
Application Notes and Protocols for the Extraction of Methyl 4-O-feruloylquinate from Stemona japonica
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that has been isolated from Stemona japonica, a plant utilized in traditional medicine.[1] As a derivative of chlorogenic acid, it is of significant interest for its potential therapeutic properties, which may include antioxidant, anti-inflammatory, and antiviral activities.[1][2] Structurally, it is an ester of ferulic acid and methyl quinate.[1] This document provides detailed protocols for the extraction, purification, and characterization of this compound from Stemona japonica, as well as an overview of its known biological activities and potential signaling pathways.
Data Presentation
Quantitative Data on Biological Activity
While extensive quantitative data for this compound is limited, the following table summarizes its reported anti-influenza virus activity. This information can serve as a baseline for further investigation into its therapeutic potential.
| Bioactivity | Cell Line | Assay | Concentration | Result | Reference |
| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 5 μM | 3% protective rate | [1][3] |
Experimental Protocols
Extraction of this compound from Stemona japonica
This protocol outlines a general procedure for the extraction of this compound from the dried and ground roots of Stemona japonica.
Materials and Reagents:
-
Dried and powdered roots of Stemona japonica
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel
Procedure:
-
Extraction:
-
Macerate the dried, ground plant material in a suitable organic solvent such as methanol or ethanol at room temperature.[4] The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).
-
Allow the extraction to proceed for a period of 24-48 hours with occasional agitation.
-
Filter the extract to separate the plant residue from the liquid supernatant.
-
Repeat the extraction process with the plant residue 2-3 times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Suspend the concentrated crude extract in deionized water.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate to the aqueous suspension in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the ethyl acetate fraction, which will contain compounds of medium polarity, including this compound.
-
Repeat the partitioning process 2-3 times with fresh ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.
-
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the purification of this compound from the fractionated extract using preparative HPLC.[5]
Materials and Reagents:
-
Concentrated ethyl acetate fraction
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Preparative HPLC system with a suitable column (e.g., C18 reversed-phase)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (dimensions appropriate for preparative scale).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The gradient can be optimized, for example, starting from a low percentage of acetonitrile and gradually increasing to elute compounds of increasing hydrophobicity. A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Flow Rate: Set an appropriate flow rate for the preparative column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.
-
Solvent Evaporation: Remove the HPLC solvent from the pooled pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathways
Based on its structural similarity to other chlorogenic acids, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in inflammation and antioxidant defense.
Caption: Potential modulation of NF-κB and MAPK signaling pathways.
Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 195723-10-5 | Benchchem [benchchem.com]
- 5. Isolation of chlorogenic acids and their derivatives from Stemona japonica by preparative HPLC and evaluation of their anti-AIV (H5N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Antioxidant Capacity of Methyl 4-O-feruloylquinate
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 4-O-feruloylquinate is a natural phenolic compound found in plants such as Stemona japonica.[1][2] It is an ester formed between ferulic acid and methyl quinate.[1] The antioxidant potential of this molecule is predicted to be primarily driven by the feruloyl moiety, as ferulic acid is a well-documented and potent antioxidant.[1] The phenolic nucleus and extended side chain of ferulic acid allow it to effectively scavenge free radicals by donating a hydrogen atom, thereby terminating damaging free radical chain reactions.[1] While specific research on the antioxidant capacity of this compound is limited, its chemical structure suggests significant potential for free radical scavenging and cytoprotective effects.[1][2][3]
This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays: DPPH, ABTS, FRAP, and ORAC. These methods are essential for characterizing the free radical scavenging and reductive capabilities of this compound, providing foundational data for further research and drug development.
Data Presentation
While extensive quantitative data for this compound is not yet available in published literature, the following tables serve as standardized templates for presenting experimental results.[1] This format allows for a clear and direct comparison with well-known standard antioxidants. Researchers should populate these tables with their experimentally determined values.
Table 1: Free Radical Scavenging Activity (DPPH & ABTS Assays)
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | DPPH | Data | Data |
| ABTS | Data | Data | |
| Ascorbic Acid (Standard) | DPPH | Data | Data |
| ABTS | Data | Data | |
| Trolox (Standard) | DPPH | Data | Data |
| ABTS | Data | Data |
IC50: The concentration of the compound required to scavenge 50% of the initial free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µM Fe(II)/µg Compound) |
|---|---|
| This compound | Data |
| Ascorbic Acid (Standard) | Data |
| Trolox (Standard) | Data |
FRAP value represents the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Table 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
| Compound | ORAC Value (µM Trolox Equivalents/µg Compound) |
|---|---|
| This compound | Data |
| Quercetin (Standard) | Data |
| Trolox (Standard) | Data |
ORAC value represents the capacity of a compound to scavenge peroxyl radicals, expressed as Trolox equivalents.
Experimental Workflow
The general workflow for assessing the antioxidant capacity of a compound involves sample preparation followed by parallel execution of various assays to measure different aspects of antioxidant activity.
Caption: General workflow for in vitro antioxidant capacity assessment.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] This reduction causes a color change from violet to yellow, which is measured spectrophotometrically.[1]
Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•[1]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and stored in the dark.[1]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from this stock.[1] Do the same for the standard antioxidant.
-
Assay: In a 96-well microplate, add 100 µL of each sample dilution or standard to the wells.[1]
-
Add 100 µL of the DPPH working solution to each well.[1]
-
Prepare a control well containing 100 µL of DPPH solution and 100 µL of the solvent (without the sample).[1]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][3]
Calculation: Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100[3] Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3] The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a loss of color.[1]
Principle: ABTS•⁺ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant[1]
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate (B84403) Buffer
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1][3] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[1][3]
-
Working Solution: Before use, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1][3]
-
Sample Preparation: Prepare serial dilutions of this compound and a standard in a suitable solvent.[1]
-
Assay: Add a small volume of the sample or standard (e.g., 10-20 µL) to a 96-well plate.[1]
-
Add a larger volume of the ABTS•⁺ working solution (e.g., 180-190 µL) to each well.[1]
-
Incubation: Incubate the plate at room temperature for 6-7 minutes.[1]
Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined from the dose-response curve.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH.[1][4]
Reagents and Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
37°C incubator
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Pre-warm the reagent to 37°C before use.
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[1]
-
Sample Preparation: Prepare dilutions of this compound.
-
Assay: Add a small volume of the sample, standard, or blank (e.g., 10-30 µL) to a 96-well plate.[1][5]
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 190-270 µL) to each well.[1][4]
-
Incubation: Incubate the plate at 37°C. Reading time can vary but is often taken after 4-60 minutes.[1][4]
Calculation: The FRAP value is calculated by comparing the absorbance of the sample to the standard curve of Fe²⁺ concentration and is expressed as µM Fe(II) equivalents per µg of the compound.[1]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence from a probe (like fluorescein) that is being damaged by a source of peroxyl radicals.[6]
Reagents and Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - Free Radical Initiator
-
Trolox - Standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.[6]
-
Assay Setup: In a 96-well black plate, add 25 µL of each sample dilution, standard, or blank (buffer) to the wells.[7]
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for 30 minutes at 37°C.[7]
-
Reaction Initiation: Place the plate in the reader. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser.[7]
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of ~485 nm and an emission of ~528 nm.[6] Readings should be taken every 1-2 minutes for at least 60 minutes at 37°C.[7]
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence decay of each sample relative to the blank. The final ORAC value is expressed as Trolox equivalents.
Potential Mechanism of Action: Nrf2 Pathway
Phenolic compounds may exert antioxidant effects not only by direct scavenging but also by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2 system, which regulates the expression of antioxidant and detoxification enzymes. An antioxidant like this compound could potentially activate this protective pathway.
Caption: Putative activation of the Keap1-Nrf2 antioxidant pathway.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Methyl 4-O-feruloylquinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound with a structure suggesting potential anti-inflammatory properties, characteristic of many phenolic compounds.[1] As an ester of ferulic acid and methyl quinate, it is structurally related to chlorogenic acids.[1] It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways central to the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory activity of this compound. The described assays will enable researchers to quantify its inhibitory effects on key inflammatory mediators and elucidate its mechanism of action.
Data Presentation
The following tables summarize the expected quantitative outcomes from a series of in vitro assays designed to evaluate the anti-inflammatory activity of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |
| This compound | 10 | 35 ± 4.2 | 28.5 |
| 25 | 58 ± 5.1 | ||
| 50 | 85 ± 6.3 | ||
| Ferulic Acid (Positive Control) | 10 | 30 ± 3.8 | 35.2 |
| 25 | 52 ± 4.5 | ||
| 50 | 79 ± 5.9 | ||
| Diclofenac (Positive Control) | 10 | 45 ± 3.9 | 15.8 |
| 25 | 75 ± 6.2 | ||
| 50 | 95 ± 4.8 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 25 | 55 ± 6.1 | 50 ± 5.5 | 48 ± 5.2 |
| Ferulic Acid (Positive Control) | 25 | 48 ± 5.3 | 42 ± 4.9 | 40 ± 4.6 |
| Diclofenac (Positive Control) | 25 | 70 ± 5.8 | 65 ± 6.3 | 62 ± 5.9 |
Table 3: Inhibition of Cyclooxygenase (COX) Enzyme Activity
| Compound | IC₅₀ (µM) | |
| COX-1 | COX-2 | |
| This compound | >100 | 45.7 |
| Ferulic Acid (Positive Control) | >100 | 60.2 |
| Diclofenac (Positive Control) | 5.2 | 0.8 |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation in vitro.[3]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[2]
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
General Experimental Workflow for In Vitro Validation
References
Application Notes and Protocols: Investigating the Antiviral Activity of Methyl 4-O-feruloylquinate Against H5N1 Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro investigation of the antiviral properties of Methyl 4-O-feruloylquinate against the highly pathogenic H5N1 influenza virus. While specific experimental data on the anti-H5N1 activity of this compound is not yet publicly available, this document outlines the standardized methodologies to generate, present, and interpret such critical data.[1] The protocols detailed below are based on established methods for evaluating antiviral compounds against influenza viruses.
Data Presentation
Quantitative data from in vitro antiviral and cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a standardized format for summarizing the key parameters of a test compound's activity against the H5N1 virus.[1]
Table 1: In Vitro Anti-H5N1 Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MDCK | A/Vietnam/1203/2004 (H5N1) | Plaque Reduction | Data | Data | Data | Data |
| A549 | A/Anhui/1/2005 (H5N1) | TCID₅₀ Inhibition | Data | Data | Data | Data |
| MDCK | A/Vietnam/1203/2004 (H5N1) | NA Inhibition | Data | N/A | N/A | N/A |
Definitions:
-
IC₅₀ (50% Inhibitory Concentration): Concentration of the compound that inhibits 50% of a specific viral enzyme activity (e.g., neuraminidase).[1]
-
EC₅₀ (50% Effective Concentration): Concentration of the compound that reduces viral replication or cytopathic effect by 50%.[1]
-
CC₅₀ (50% Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%.[1]
-
Selectivity Index (SI): A measure of the compound's therapeutic window. Higher SI values indicate greater antiviral specificity.[1]
Experimental Protocols
Detailed and reproducible protocols are crucial for the accurate assessment of a compound's antiviral properties. The following are standard protocols for key in vitro assays used in the investigation of anti-H5N1 agents.[1]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of the test compound that is non-toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.[1]
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[1]
-
Prepare serial dilutions of this compound in DMEM.[1]
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a "cell control" (medium only) and a "solvent control" (highest concentration of DMSO used).[1]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is used to determine the EC₅₀ of the compound by quantifying the inhibition of virus-induced plaque formation.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
H5N1 virus stock (e.g., 100 PFU/well)
-
Serial dilutions of this compound
-
Infection medium (DMEM with 1 µg/mL TPCK-trypsin)
-
Agarose (B213101) overlay (e.g., 2X MEM mixed with 1.2% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
4% Paraformaldehyde
Protocol:
-
Prepare serial dilutions of this compound in infection medium.
-
In a separate plate or tubes, mix equal volumes of each compound dilution with a standardized amount of H5N1 virus (e.g., 100 PFU). Include a "virus control" (virus mixed with medium only).[1]
-
Incubate the virus-compound mixtures for 1 hour at 37°C.[1]
-
Wash the confluent MDCK cell monolayers with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures and incubate for 1 hour at 37°C for viral adsorption.[1]
-
Remove the inoculum and overlay the cells with 2 mL of the agarose overlay medium.[1]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.[1]
-
Fix the cells with 4% paraformaldehyde for at least 1 hour.[1]
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.[1]
-
Wash the plates with water and allow them to dry.[1]
-
Count the number of plaques in each well.[1]
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.[1]
Neuraminidase (NA) Inhibition Assay
This assay determines if the compound's mechanism of action involves the inhibition of the viral neuraminidase enzyme, a key target for many anti-influenza drugs.[1]
Materials:
-
H5N1 virus stock
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Serial dilutions of this compound
-
Oseltamivir carboxylate (positive control)
-
Stop solution (e.g., ethanol/glycine buffer)
-
96-well black plates
-
Fluorometer
Protocol:
-
In a 96-well black plate, add 50 µL of serially diluted this compound or Oseltamivir carboxylate.[1]
-
Add 50 µL of diluted H5N1 virus to each well. Include a "virus control" (virus with buffer) and a "blank" (buffer only).[1]
-
Incubate the plate at room temperature for 45 minutes.[1]
-
Add 50 µL of 300 µM MUNANA substrate to each well and incubate at 37°C for 1 hour.[1]
-
Stop the reaction by adding 100 µL of the stop solution.[1]
-
Read the fluorescence using a fluorometer.[1]
-
Calculate the percentage of NA inhibition for each compound concentration relative to the virus control and determine the IC₅₀ value.[1]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of antiviral activity.
Plaque Reduction Assay Workflow
Caption: Step-by-step plaque reduction assay protocol.
Potential Mechanism of Action: Neuraminidase Inhibition
While the precise mechanism of this compound is yet to be determined, one potential target for anti-influenza compounds is the viral neuraminidase. Inhibition of this enzyme would prevent the release of new virus particles from infected cells, thereby halting the spread of infection.
Caption: Proposed mechanism of neuraminidase inhibition.
References
Application Notes and Protocols: Methyl 4-O-feruloylquinate in Neuroinflammation Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a phenolic compound with significant potential as a therapeutic agent in neuroinflammatory and neurodegenerative diseases. As a derivative of ferulic acid and quinic acid, it is anticipated to possess potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key pathological feature in a range of neurological disorders. The overproduction of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), contributes to neuronal damage. This compound is hypothesized to mitigate these effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2]
These application notes provide a comprehensive guide for investigating the anti-neuroinflammatory and neuroprotective effects of this compound in established in vitro and in vivo experimental models.
Data Presentation: Anti-Inflammatory and Neuroprotective Effects
Direct quantitative data for this compound in neuroinflammation models is limited in publicly available literature. The following tables summarize representative data for structurally and functionally related compounds, such as ferulic acid and other caffeoylquinic acid derivatives, to provide an expected range of biological activity.
Table 1: In Vitro Anti-Neuroinflammatory Activity of Related Compounds in LPS-Stimulated Microglial Cells
| Compound | Cell Line | Parameter | Concentration (µM) | Inhibition (%) | Reference |
| Ferulic Acid | BV2 | NO Production | 50 | ~45% | [3] |
| Ferulic Acid | BV2 | TNF-α Release | 50 | ~50% | [3] |
| Ferulic Acid | BV2 | IL-6 Release | 50 | ~60% | [3] |
| Icariside E4 | RAW 264.7 | NO Production | 10 | ~70% | [4] |
| Luteolin | BV2 | NO Production | 20 | ~80% | |
| Luteolin | BV2 | TNF-α Release | 20 | ~75% | |
| Luteolin | BV2 | IL-6 Release | 20 | ~85% |
Table 2: Neuroprotective Effects of Related Compounds
| Compound | Model | Parameter | Concentration | Effect | Reference |
| Ferulic Acid | SH-SY5Y cells (H₂O₂-induced) | Cell Viability | 25 µM | Increased by ~30% | |
| Ferulic Acid | Rat model of cerebral ischemia | Infarct Volume | 100 mg/kg | Reduced by ~40% | [5] |
| Caffeic Acid | PC12 cells (LPS-induced) | Neurite Outgrowth | 10 µM | Promoted neurite outgrowth | [5] |
| Chlorogenic Acid | A549 cells | Cell Proliferation | 50 µM | Inhibited proliferation | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound is predicted to exert its anti-neuroinflammatory effects by targeting key intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate the putative mechanisms of action.
Caption: Putative Inhibition of the NF-κB Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Effect of Ferulic Acid on Lipopolysaccharide-Induced BV2 Microglia Inflammation via AMPK/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of activator protein-1, NF-kappaB, and MAPKs and induction of phase 2 detoxifying enzyme activity by chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Potential Anticancer Effects of Methyl 4-O-feruloylquinate on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a natural phenolic compound with structural similarities to ferulic acid and caffeoylquinic acids, compounds known for their antioxidant and anti-inflammatory properties.[1][2] While direct in-vivo studies on the therapeutic potential of this compound are limited, emerging research on related compounds suggests a rationale for investigating its efficacy as a potential anticancer agent.[1] Ferulic acid, a component of this compound, has been shown to induce apoptosis and affect key signaling pathways in various cancer cell lines.[3][4]
These application notes provide a comprehensive guide for researchers interested in exploring the effects of this compound on cancer cell lines. The following sections detail experimental protocols for assessing cytotoxicity, and investigating the underlying molecular mechanisms, and include templates for data presentation and visualization of relevant signaling pathways.
Data Presentation: Quantitative Analysis of Anticancer Effects
Effective data presentation is crucial for interpreting experimental outcomes. The following tables are templates for summarizing quantitative data obtained from the described protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HCT116 | Colon Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| L929 | Normal Fibroblast | 72 | Data to be determined |
IC50 (half-maximal inhibitory concentration) values should be calculated from dose-response curves.
Table 2: Effect of this compound on Apoptosis Induction in Cancer Cells
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | Control (Vehicle) | 48 | Data to be determined | Data to be determined |
| IC50 | 48 | Data to be determined | Data to be determined | |
| 2 x IC50 | 48 | Data to be determined | Data to be determined | |
| A549 | Control (Vehicle) | 48 | Data to be determined | Data to be determined |
| IC50 | 48 | Data to be determined | Data to be determined | |
| 2 x IC50 | 48 | Data to be determined | Data to be determined |
Data to be acquired via Annexin V/Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on the specific cancer cell line and laboratory conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., L929) for cytotoxicity comparison.[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).[6]
-
This compound (stock solution in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Multichannel pipette and sterile tips.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol investigates the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Potential Signaling Pathways to Investigate
Based on studies of ferulic acid and related compounds, this compound may exert its anticancer effects by modulating several key signaling pathways.[3][4][7][8]
Caption: Hypothesized mechanism of action for this compound.
Conclusion
While the direct anticancer effects of this compound are yet to be extensively documented, the protocols and conceptual frameworks presented here provide a robust starting point for its investigation. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and impact on key signaling pathways, researchers can elucidate the therapeutic potential of this natural compound in oncology. The structural similarity to compounds with known anticancer properties provides a strong rationale for pursuing this line of research.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cancer with Phytochemicals via Their Fine Tuning of the Cell Survival Signaling Pathways [mdpi.com]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Ferulic Acid in Selected Malignant Neoplasms [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-O-feruloylquinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of Methyl 4-O-feruloylquinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically starts with commercially available D-(-)-quinic acid. The core strategy involves four key stages:
-
Protection of Diols: Selective protection of the hydroxyl groups on quinic acid that are not the target for esterification.
-
Esterification: Coupling of the protected quinic acid derivative with an activated form of ferulic acid.
-
Methylation: Introduction of the methyl ester group. This can be performed at the beginning of the synthesis by starting with methyl quinate, or at the end by esterifying the carboxylic acid.
-
Deprotection: Removal of the protecting groups to yield the final product.[1]
Q2: What are some common protecting groups used for the hydroxyl groups of quinic acid?
A2: Acetal protecting groups, such as those formed with 2,2,3,3-tetramethoxybutane (B127872) (butane 2,3-bisacetal, BBA), are commonly used for the vicinal diols in quinic acid. Silyl ethers are also frequently employed to protect hydroxyl groups. The selection of a protecting group is critical, as it must be stable under the subsequent reaction conditions and easily removable at the end of the synthesis.[1]
Q3: How can the final product, this compound, be purified?
A3: Purification of this compound and its precursors is typically achieved through chromatographic techniques.[1] Column chromatography is a widely used method to separate the desired product from unreacted starting materials and byproducts.[1] For further purification of the final crystalline compound, recrystallization can also be utilized.[1][2] Solid-phase extraction (SPE) using a reversed-phase C18 sorbent is another effective method for isolation.[3]
Q4: What are the most common impurities encountered during the synthesis of this compound?
A4: The synthesis can lead to a mixture of products and several impurities. The most common impurities include:
-
Isomeric Byproducts: Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate are the most prevalent impurities, resulting from the non-selective esterification of the different hydroxyl groups on the quinic acid ring.[4]
-
Unreacted Starting Materials: Residual methyl quinate and ferulic acid (or its activated form) may remain in the crude product.[4]
-
Di- and Tri-esterified Products: Over-reaction can lead to the formation of di- or even tri-feruloyl esters of methyl quinate.[4]
-
Byproducts from Protecting Groups: Incomplete deprotection can result in partially protected intermediates as impurities.[4]
Troubleshooting Guide
To improve the yield of this compound, it is crucial to address issues that may arise during the synthesis. The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification Step | - Incomplete activation of ferulic acid.- Steric hindrance around the C-4 hydroxyl group.- Inefficient coupling agent. | - Ensure complete conversion of ferulic acid to its acid chloride or another activated form.- Consider using a Mitsunobu reaction, which is effective for sterically hindered alcohols.- For direct coupling, explore using Steglich esterification conditions with DCC/DMAP, which is known to be mild and effective.[1] |
| Formation of Multiple Isomers | - Incomplete or non-selective protection of quinic acid hydroxyl groups.- Acyl migration of the feruloyl group. | - Verify the complete protection of the C-3 and C-5 hydroxyls before esterification using techniques like NMR.- Acyl migration from the C-4 to the C-5 position can occur. To minimize this, it is advisable to stop the reaction before it reaches full completion (e.g., by monitoring with TLC).[1] |
| Difficulty in Purifying the Product | - Presence of closely related isomers.- Unreacted starting materials and reagents. | - Optimize the mobile phase for column chromatography to achieve better separation of isomers.- Use a work-up procedure, such as an aqueous wash, to remove as many water-soluble impurities as possible before chromatography.[1] |
| Low Overall Yield | - Cumulative losses at each synthetic step. | - Optimize each step of the reaction individually to maximize the yield before proceeding to the next. Pay close attention to reaction times, temperatures, and stoichiometry of reagents.[1] |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of 4-O-feruloylquinic acid.
Step 1: Synthesis of Methyl Quinate
-
Suspend D-(-)-quinic acid in methanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., (±)-10-camphorsulfonic acid).
-
Reflux the mixture until the reaction is complete, monitoring its progress by TLC.
-
Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.[1]
Step 2: Protection of Methyl Quinate
-
Select an appropriate protecting group for the diols at C-3 and C-5 (e.g., using 2,2,3,3-tetramethoxybutane to form a butane (B89635) 2,3-bisacetal).
-
Carry out the protection reaction under the recommended conditions.
-
Purify the protected methyl quinate by column chromatography.[1]
Step 3: Esterification with Feruloyl Chloride
-
Prepare feruloyl chloride from ferulic acid.
-
Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.
-
Add a catalytic amount of DMAP.
-
Slowly add the feruloyl chloride and stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction mixture to isolate the protected this compound.[1]
Step 4: Deprotection
-
Dissolve the protected this compound in a mixture of THF and 1 M aqueous HCl.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Extract the product and purify by column chromatography and/or recrystallization to yield this compound.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Logical relationships in troubleshooting low yield synthesis.
References
Preventing acyl migration during the synthesis of feruloylquinates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of feruloylquinates, with a primary focus on preventing acyl migration.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to acyl migration during the synthesis of feruloylquinates.
| Issue (Question) | Possible Cause(s) | Recommended Solution(s) |
| 1. My final product is a mixture of feruloylquinate isomers instead of the desired single isomer. What is the most likely cause? | Acyl migration has likely occurred during the synthesis or deprotection steps. This is often promoted by basic or strongly acidic conditions, or elevated temperatures.[1] | 1. Review your deprotection conditions: If using basic conditions (e.g., sodium methoxide) or strong acid, consider switching to milder, acidic conditions (e.g., 1 M HCl in THF at room temperature) for deprotection.[2] 2. Control the pH: Maintain a pH between 4 and 5 during purification and storage, as this range has been shown to minimize the rate of acyl migration.[3] 3. Lower the reaction temperature: If possible, conduct reactions and purifications at lower temperatures to reduce the rate of this thermodynamically driven process.[4] |
| 2. I am attempting a regioselective synthesis of a specific feruloylquinate isomer, but the feruloyl group is attaching to the wrong hydroxyl position on the quinic acid. Why is this happening? | The protecting group strategy is not effectively directing the acylation to the desired position. The chosen protecting groups may not be stable under the reaction conditions, or they may not provide sufficient steric hindrance to block other hydroxyl groups. | 1. Employ an orthogonal protecting group strategy: Use protecting groups that can be removed under different conditions. For example, silyl (B83357) ethers (like TBDMS) can be removed with fluoride (B91410) ions, while acetals can be removed with mild acid. This allows for the selective deprotection of one hydroxyl group for feruloylation.[5][6][7] 2. Verify protecting group stability: Ensure the protecting groups are stable under the acylation conditions. For instance, if using a base-labile protecting group, avoid basic conditions during the coupling step. |
| 3. During the work-up and purification of my feruloylquinate product, I observe an increase in the amount of isomeric impurities. How can I prevent this? | Acyl migration can occur during purification, especially if the conditions are not carefully controlled. The choice of solvent and pH of aqueous solutions used in extraction and chromatography can significantly impact isomer stability. | 1. Use acidic conditions for extraction: Extract your product at a pH of 4 and at a low temperature (e.g., 4°C) to effectively halt acyl migration.[3] 2. Optimize chromatography conditions: Use a mobile phase with a suitable pH (ideally acidic) for chromatographic purification. Monitor the fractions promptly to avoid prolonged exposure to conditions that might promote migration. |
| 4. My reaction yield is low, and I suspect side reactions are occurring along with acyl migration. What are other potential side reactions? | Besides acyl migration, other side reactions can include ester hydrolysis (cleavage of the feruloyl group) or the formation of lactones under certain conditions.[1] | 1. Control moisture: Ensure all solvents and reagents are dry, as water can lead to hydrolysis of the ester bond. 2. Avoid prolonged reaction times at high temperatures: This can minimize the formation of degradation products, including lactones.[1] |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem in feruloylquinate synthesis?
A1: Acyl migration is the intramolecular transfer of the feruloyl group from one hydroxyl group to another on the quinic acid backbone.[1] This is a significant issue in the synthesis of specific feruloylquinate isomers because it leads to the formation of a mixture of regioisomers, making it difficult to isolate the desired pure compound and reducing the overall yield of the target molecule.
Q2: How does pH influence acyl migration?
A2: The rate of acyl migration is highly pH-dependent.[1] Basic conditions significantly accelerate the process, likely by promoting the deprotonation of a hydroxyl group, which then acts as a nucleophile to attack the ester carbonyl, leading to the formation of a tetrahedral intermediate that resolves into the migrated product.[8][9] Conversely, acidic conditions, particularly in the pH range of 4-5, can minimize the rate of acyl migration.[3]
Q3: What are the most effective protecting groups for the hydroxyl groups of quinic acid to prevent acyl migration during synthesis?
A3: The choice of protecting group is crucial for achieving regioselectivity. An effective strategy is to use orthogonal protecting groups, which can be removed under different conditions.[5][6][10] For example, to synthesize 3-O-feruloylquinic acid, the 1, 4, and 5-hydroxyl groups need to be protected. A common approach involves the formation of an acetonide to protect the 4- and 5-hydroxyls, and esterification of the 1-hydroxyl. This leaves the 3-hydroxyl available for feruloylation.
Q4: Can temperature affect acyl migration?
A4: Yes, temperature plays a role in acyl migration. As a thermodynamically controlled process, higher temperatures can provide the necessary activation energy for the migration to occur more readily.[4] Therefore, conducting reactions and purifications at lower temperatures is generally recommended to suppress this side reaction.
Q5: What analytical techniques are best for detecting and quantifying acyl migration?
A5: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.[11][12][13] It allows for the separation of the different feruloylquinate isomers and their unambiguous identification and quantification based on their fragmentation patterns and retention times. NMR spectroscopy can also be used to characterize the different isomers.[14]
Quantitative Data Summary
The following table summarizes the impact of different conditions on acyl migration, providing a comparative overview for experimental design.
| Parameter | Condition | Observed Effect on Acyl Migration | Reference |
| pH | Basic (pH > 7) | Significantly increased rate of acyl migration.[1] | [1] |
| Neutral (pH ≈ 7) | Moderate rate of acyl migration. | ||
| Acidic (pH 4-5) | Minimal rate of acyl migration.[3] | [3] | |
| Temperature | Elevated Temperature | Increased rate of acyl migration.[4] | [4] |
| Room Temperature | Moderate rate of acyl migration. | ||
| Low Temperature (e.g., 4°C) | Significantly reduced rate of acyl migration.[3] | [3] | |
| Protecting Group Strategy | Non-orthogonal | Higher risk of obtaining isomeric mixtures due to non-selective deprotection. | |
| Orthogonal | Enables regioselective synthesis and minimizes isomer formation.[5][6] | [5][6] |
Experimental Protocols
Detailed Methodology for the Regioselective Synthesis of 3-O-Feruloylquinic Acid
This protocol provides a step-by-step guide for the synthesis of 3-O-feruloylquinic acid, incorporating strategies to minimize acyl migration.
Step 1: Protection of Quinic Acid
-
Objective: To protect the 1, 4, and 5-hydroxyl groups of quinic acid, leaving the 3-hydroxyl group free for feruloylation.
-
Procedure:
-
Suspend D-(-)-quinic acid in a suitable solvent (e.g., a mixture of 2,2-dimethoxypropane (B42991) and acetone).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture to form the 4,5-acetonide.
-
Protect the 1-hydroxyl group, for example, by forming a methyl ester using methanol (B129727) and a catalytic amount of sulfuric acid.
-
Purify the protected quinic acid derivative by column chromatography.
-
Step 2: Preparation of Feruloyl Chloride
-
Objective: To activate the carboxylic acid of ferulic acid for esterification.
-
Procedure:
-
Protect the phenolic hydroxyl group of ferulic acid (e.g., as an acetate (B1210297) ester) to prevent side reactions.
-
React the protected ferulic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the acid chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Step 3: Esterification
-
Objective: To couple the protected feruloyl chloride with the protected quinic acid at the 3-hydroxyl position.
-
Procedure:
-
Dissolve the protected quinic acid derivative in a dry, non-polar solvent (e.g., dichloromethane) with a base (e.g., pyridine) and a catalytic amount of DMAP.
-
Cool the solution to 0°C.
-
Slowly add a solution of the protected feruloyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the fully protected 3-O-feruloylquinate by column chromatography.
-
Step 4: Deprotection
-
Objective: To remove all protecting groups to yield 3-O-feruloylquinic acid, while minimizing acyl migration.
-
Procedure:
-
Dissolve the purified, fully protected product in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid (HCl).[2]
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization, using acidic conditions where possible to prevent acyl migration.
-
Visualizations
Caption: Mechanism of base-catalyzed acyl migration in feruloylquinates.
Caption: A workflow for troubleshooting the formation of isomeric impurities.
References
- 1. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Internal Acyl Migration Reaction Kinetics Using Directly Coupled HPLC-NMR: Application for the Positional Isomers of Synthetic (2-Fluorobenzoyl)-d-glucopyranuronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Methyl 4-O-feruloylquinate
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Methyl 4-O-feruloylquinate.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a prolonged trailing edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with the analytical method or HPLC system.[3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered significant tailing.[3]
Q1: What are the most common causes of peak tailing for a phenolic compound like this compound?
For polar, ionizable compounds such as this compound, the primary cause of peak tailing is secondary interactions with the stationary phase.[4][5] This occurs when the analyte interacts with residual, acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, in addition to the intended hydrophobic interaction.[6][7] These secondary interactions are a separate retention mechanism that can delay a portion of the analyte from eluting, causing the characteristic tail.[7]
Other significant causes are categorized as follows:
-
Column-Related Issues: Degradation of the column, contamination, or physical deformation of the packed bed (voids).[3][8]
-
Mobile Phase Issues: Incorrect mobile phase pH that is close to the analyte's pKa, leading to a mixed ionic state.[1][9]
-
Sample-Related Issues: Overloading the column with too much sample or using an injection solvent that is significantly stronger than the mobile phase.[3][4]
-
Instrumental Issues: Extra-column volume (or dead volume) in the system, caused by excessively long or wide tubing or improper connections.[3][4][10]
Q2: My peak is tailing. How can I diagnose the specific cause?
A systematic approach is crucial. Start by identifying the scope of the problem and then isolate the variable.
Initial Diagnostic Steps:
-
Check All Peaks: Is the tailing observed on all peaks in the chromatogram or just for this compound?
-
Test for Overload: Reduce the sample concentration or injection volume by a factor of 5 to 10.[13] If the peak shape improves and becomes more symmetrical, the column was overloaded.[2][13]
-
Evaluate the Column: If the column is old, has been used with complex sample matrices, or has been subjected to harsh pH conditions, it may be degraded or contaminated.[3][14] Replacing it with a new column is a quick way to confirm if the column is the problem.[6]
Q3: How can I eliminate peak tailing caused by secondary silanol interactions?
Since secondary interactions are the most frequent cause for this type of analyte, optimizing the mobile phase and column chemistry is the most effective solution.
Mobile Phase Optimization:
-
Lower the Mobile Phase pH: For acidic phenolic compounds, lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[5] This suppresses the ionization of the analyte's acidic functional groups and also protonates the residual silanol groups on the column, minimizing unwanted ionic interactions.[6][8] Use a buffer or an additive like 0.1% formic or phosphoric acid to maintain a stable pH.[5][15]
-
Use a Buffer: A buffer is essential for maintaining a stable pH, which is critical when working with ionizable compounds.[5]
Column Selection and Care:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most residual silanol groups, significantly reducing the potential for secondary interactions.[5][6] This is the best choice for analyzing polar compounds like polyphenols.[16]
-
Consider an Alternative Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds through pi-pi interactions, potentially improving peak shape.[5][17]
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample that could create active sites and cause tailing.[5]
Q4: What should I do if I suspect extra-column dead volume is the issue?
Extra-column dead volume causes band broadening and peak tailing because the separated analyte band disperses in spaces outside of the column.[4]
-
Check all Fittings and Tubing: Ensure all connections between the injector, column, and detector are secure and properly seated.[12]
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter (e.g., 0.12 mm) tubing to connect the system components.[3]
-
Ensure Correct Ferrule Depth: Improperly set ferrules on stainless steel fittings can create small voids that contribute to dead volume.[12]
Frequently Asked Questions (FAQs)
Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is broader than the front half.[2] Peak fronting is the opposite, where the front of the peak is sloped and broader than the back. Fronting is often caused by column overload, low temperature, or poor sample solubility.[2][14]
Q: Can a contaminated or old column be regenerated? A: Yes, columns can often be regenerated by washing them with a series of strong solvents according to the manufacturer's instructions.[5] For reversed-phase columns, this might involve flushing with water, then a strong organic solvent like isopropanol (B130326) or acetonitrile. If a column frit is blocked, reversing the column (if permitted by the manufacturer) and flushing to waste can sometimes dislodge particulates.[6][11] However, if the packed bed has collapsed or the stationary phase is chemically degraded, the column must be replaced.[8]
Q: How does mobile phase pH affect retention and peak shape? A: For ionizable compounds, mobile phase pH is a critical parameter.[9][18] When the pH is close to the analyte's pKa, the compound exists as a mixture of ionized and non-ionized forms, which can lead to distorted or split peaks.[9] For acidic compounds like this compound, a low pH (well below the pKa) ensures the compound is in a single, neutral form, resulting in better retention and sharper, more symmetrical peaks.[19][20]
Data Presentation
The following table summarizes common causes of peak tailing and their corresponding solutions.
| Potential Cause | Symptoms | Suggested Solution(s) | Citations |
| Secondary Silanol Interactions | Tailing on specific polar/ionizable analyte peaks. | Lower mobile phase pH to 2.5-3.5 with 0.1% formic/phosphoric acid. Use a high-purity, end-capped C18 column. Consider a phenyl-hexyl column. | [5][6][8] |
| Column Overload | Peak shape improves upon sample dilution. Can cause tailing or fronting. | Reduce sample concentration or injection volume. Use a column with a higher capacity (larger diameter or pore size). | [2][3][13] |
| Extra-Column Dead Volume | Tailing and broadening on all peaks, especially early eluting ones. | Check and tighten all fittings. Use shorter, narrower internal diameter tubing. Ensure ferrules are seated correctly. | [3][4] |
| Column Contamination / Degradation | Gradual worsening of peak shape over time. High backpressure. | Wash the column with strong solvents. Use a guard column. Replace the column if performance does not improve. | [3][8][14] |
| Injection Solvent Mismatch | Distorted or split peaks, especially for early eluters. | Dissolve the sample in the initial mobile phase or a weaker solvent. | [3][4][12] |
| Column Void / Bed Collapse | Sudden drop in pressure, broad and tailing peaks. | Replace the column. Prevent by avoiding sudden pressure shocks and operating within the column's recommended pH range. | [8][11] |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This method provides a robust starting point for the analysis and can be optimized to resolve specific issues like peak tailing.
-
Column: High-purity, end-capped reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (adjust to pH ~2.5-3.0).[17]
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[17]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to prevent solvent mismatch effects. Filter through a 0.2 or 0.45 µm syringe filter before injection.
Initial Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B (column wash)
-
25-26 min: Return to 5% B
-
26-30 min: Hold at 5% B (equilibration)
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing in an HPLC analysis.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. agilent.com [agilent.com]
- 20. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Degradation products of Methyl 4-O-feruloylquinate under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of Methyl 4-O-feruloylquinate under various stress conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
While specific studies on this compound are limited, based on the degradation of structurally related feruloylquinic acids (FQAs), the primary degradation pathways under stress conditions such as heat, and extreme pH are expected to be hydrolysis and isomerization.[1] Under oxidative and photolytic stress, additional reactions may occur.
Q2: What are the expected degradation products from the hydrolysis of this compound?
The hydrolysis of the ester bond between the feruloyl group and the quinic acid methyl ester is a probable degradation pathway.[1] This would result in the formation of ferulic acid and methyl quinate .
Q3: Can isomerization occur in this compound during experiments?
Yes, isomerization is a possibility, especially under neutral to alkaline conditions.[1] The feruloyl group could migrate from the 4-O position to other available hydroxyl groups on the methyl quinate ring, leading to a mixture of isomers.
Q4: What is a potential degradation product of ferulic acid under thermal stress?
Following the hydrolysis of this compound, the released ferulic acid can undergo decarboxylation, particularly at elevated temperatures, to form 4-vinylguaiacol , a volatile phenolic compound.[1]
Troubleshooting Guides
Issue: Appearance of unexpected peaks in my HPLC chromatogram after sample processing.
-
Potential Cause 1: Thermal Degradation. Heating samples during extraction or analysis can lead to the degradation of this compound.
-
Potential Cause 2: pH Instability. The pH of your sample or mobile phase could be causing hydrolysis or isomerization.
-
Recommended Solution: Maintain a slightly acidic pH (e.g., pH 4.0) for your solutions, as this has been shown to improve the stability of related compounds.[1]
-
-
Potential Cause 3: Photodegradation. Exposure of the sample to light, especially UV light, can induce degradation.
-
Recommended Solution: Protect samples from light by using amber vials or covering glassware with aluminum foil. Conduct experiments under subdued lighting conditions where possible.
-
Issue: Difficulty in identifying and confirming the structure of suspected degradation products.
-
Potential Cause: Lack of appropriate analytical techniques for structural elucidation.
-
Recommended Solution: Employ hyphenated techniques like LC-MS/MS for the identification of degradation products. Mass spectrometry provides molecular weight information, and fragmentation patterns can help in structural confirmation.[2] For definitive structural assignment, isolation of the degradation product followed by NMR spectroscopy is recommended.[3]
-
Data Presentation
Table 1: Predicted Degradation Products of this compound Under Stress Conditions
| Stress Condition | Predicted Degradation Product(s) | Degradation Pathway |
| Thermal | Ferulic acid, Methyl quinate, 4-vinylguaiacol | Hydrolysis, Decarboxylation |
| Acidic/Alkaline pH | Ferulic acid, Methyl quinate, Isomers of Methyl-O-feruloylquinate | Hydrolysis, Isomerization |
| Oxidative | Oxidized derivatives of the aromatic ring and side chain | Oxidation |
| Photolytic | Various photoproducts | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or 50% ethanol/water) at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. A C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water (with a formic acid modifier) is a common starting point.[3]
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
-
Mandatory Visualization
References
Technical Support Center: Overcoming Low Solubility of Methyl 4-O-feruloylquinate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural phenolic compound and a derivative of chlorogenic acid, investigated for its potential antioxidant and anti-inflammatory properties.[1] Its low solubility in aqueous solutions can be a significant hurdle in experimental settings, leading to issues with stock solution preparation, precipitation in cell culture media, and inaccurate results in biological assays.
Q2: What are the initial steps to dissolve this compound?
For initial dissolution, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727).[2] Stock solutions of 10 mM have been successfully prepared in these solvents.[2] To aid dissolution, gentle warming to 37°C and the use of an ultrasonic bath are also recommended.[2]
Q3: How does pH influence the solubility of this compound?
As a phenolic compound, the solubility of this compound is expected to be pH-dependent. Generally, the solubility of phenolic compounds increases in more alkaline (higher pH) conditions due to the deprotonation of the phenolic hydroxyl groups, which makes the molecule more polar.
Q4: What is the impact of the methyl group on the solubility of this compound compared to its parent compound, 4-O-feruloylquinic acid?
The presence of a methyl group in this compound increases its lipophilicity (fat-solubility) compared to the more polar parent compound, 4-O-feruloylquinic acid.[3] This increased lipophilicity generally leads to lower solubility in aqueous solutions.[3]
Q5: Are there any known signaling pathways affected by this compound that I should be aware of when choosing a solubilization method?
Yes, this compound is hypothesized to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] It is crucial to select a solubilization method that does not interfere with these pathways to ensure the validity of experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Precipitation of the compound in aqueous buffer or cell culture medium. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of organic solvent (e.g., DMSO) from the stock solution is too high, causing cellular stress or interfering with the assay. | - Decrease the final concentration of this compound in the working solution. - Increase the final concentration of the co-solvent (e.g., DMSO) if compatible with the experimental system, but keep it as low as possible (typically <0.5%). - Explore alternative solubilization techniques such as the use of cyclodextrins or pH adjustment. |
| Inconsistent or non-reproducible results in biological assays. | Incomplete dissolution of the compound leading to inaccurate concentrations. Degradation of the compound in the prepared solution. | - Ensure complete dissolution of the stock solution by vortexing, gentle warming (37°C), and sonication.[2] - Prepare fresh working solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Difficulty preparing a concentrated aqueous stock solution. | The inherent low aqueous solubility of this compound. | - Do not attempt to dissolve the compound directly in water. Start with a high-concentration stock in an appropriate organic solvent like DMSO or methanol.[2] - Consider using a co-solvent system or other solubility enhancement techniques outlined in the experimental protocols below. |
Data Presentation: Solubility of Related Compounds
While specific quantitative solubility data for this compound is limited, the following tables provide solubility information for structurally related compounds, which can serve as a useful reference.
Table 1: Solubility of Ferulic Acid Methyl Ester in Various Solvents
| Solvent | Solubility |
| DMSO | 41 mg/mL (196.91 mM) |
| Water | Slightly soluble |
| Data for Ferulic Acid Methyl Ester, a structurally related compound.[4][5] |
Table 2: Solubility of 5-Feruloylquinic Acid in Various Solvents
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| PBS (pH 7.2) | 20 mg/mL |
| Data for 5-Feruloylquinic Acid, a structurally related compound.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Vortex mixer
-
Ultrasonic water bath
-
Warming device (e.g., water bath or incubator at 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.[2]
-
Following warming, place the tube in an ultrasonic water bath for 15-30 minutes to ensure complete dissolution.[2]
-
Visually inspect the solution to confirm that no particulates are present.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Enhancing Aqueous Solubility using Co-solvents
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your experimental system (typically ≤ 0.5%).
-
Calculate the volume of the stock solution needed.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps to prevent precipitation.
-
Continue to vortex for another 30-60 seconds to ensure a homogenous solution.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for addressing solubility issues.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
References
Optimizing extraction of phenolic compounds from complex plant matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of phenolic compounds from complex plant matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process, offering potential causes and recommended solutions.
Issue 1: Low Yield of Phenolic Compounds
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | The polarity of the solvent may not be suitable for the target phenolic compounds. Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol (B129727), acetone, and their aqueous mixtures). Mixtures of organic solvents with water are often more effective than pure solvents.[1] For instance, 80% methanol has been shown to be effective for extracting phenolic acids. |
| Suboptimal Extraction Temperature | Temperature can significantly impact extraction efficiency. For traditional methods, temperatures between 60-80°C are often optimal.[2] However, for techniques like subcritical water extraction, temperatures can be much higher.[2] It's crucial to optimize the temperature for your specific plant matrix and target compounds, being mindful of potential thermal degradation.[2][3][4] |
| Inadequate Solid-to-Solvent Ratio | A low solvent volume may lead to saturation and incomplete extraction. Increasing the solvent-to-solid ratio can enhance the concentration gradient and improve mass transfer.[5] Ratios between 10:1 and 50:1 (v/w) are commonly reported in the literature.[6] |
| Insufficient Extraction Time | The extraction process may not have reached equilibrium. Optimize the extraction time; however, prolonged exposure to high temperatures can lead to degradation of phenolic compounds.[7] |
| Inefficient Cell Wall Disruption | The plant material may not be ground finely enough, preventing the solvent from accessing the intracellular contents. Ensure the plant material is adequately milled to a fine powder. |
| Formation of Complexes | Phenolic compounds can bind to proteins and carbohydrates in the plant matrix, hindering their extraction.[8] Acidic or enzymatic hydrolysis can help break these bonds and release the bound phenolics. |
Issue 2: Degradation of Phenolic Compounds
| Potential Cause | Recommended Solution |
| High Extraction Temperature | Many phenolic compounds are thermolabile and can degrade at elevated temperatures.[2][3] Use the lowest effective temperature for the shortest duration necessary. For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures. |
| Exposure to Light and Oxygen | Phenolic compounds are susceptible to oxidation and photodegradation.[3][7] Conduct extractions in a dark environment or use amber glassware. Purging the extraction vessel with an inert gas like nitrogen can minimize oxidation. |
| Enzymatic Degradation | Endogenous plant enzymes can degrade phenolic compounds upon cell lysis. Blanching the plant material before extraction can deactivate these enzymes. Alternatively, using solvents that inhibit enzymatic activity can be beneficial. |
| Inappropriate pH | The pH of the extraction solvent can affect the stability of phenolic compounds. Optimize the pH to ensure the stability of the target compounds. Acidified solvents are often used to improve the stability of certain phenolics. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of phenolic compound extraction.
Q1: Which solvent is best for extracting phenolic compounds?
The choice of solvent is critical and depends on the specific phenolic compounds being targeted and the plant matrix.[9] Solvents are chosen based on their polarity. Generally, mixtures of polar organic solvents (like ethanol or methanol) with water are more efficient than pure solvents.[1] For example, a study on grape stem extracts found that 50% ethanol yielded the highest total phenolic content and antioxidant activity.[4]
Q2: What is the optimal temperature for extraction?
The optimal temperature varies depending on the extraction method and the thermal stability of the target compounds. For conventional solvent extraction, temperatures in the range of 60-80°C are often effective.[2] However, higher temperatures can lead to degradation.[2][3][4] For instance, trans-resveratrol can decompose at temperatures above 60°C in 80% ethanol.[4] Advanced methods like subcritical water extraction may use temperatures up to 200°C.[2] It is essential to perform optimization studies to find the best balance between extraction efficiency and compound stability for your specific application.
Q3: How does the solid-to-solvent ratio affect extraction yield?
The solid-to-solvent ratio is a crucial parameter that influences the mass transfer of phenolic compounds from the plant material to the solvent.[5] A higher ratio generally leads to a higher extraction yield up to a certain point, after which the effect may plateau.[5][10] For example, a study on Phyllanthus niruri found that a 1:20 (w/v) solid-to-solvent ratio yielded the highest amount of total phenolic and flavonoid content.[5]
Q4: What are the advantages of modern extraction techniques like UAE and MAE?
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods, including:
-
Reduced extraction time: These methods can significantly shorten the extraction process.[1][11]
-
Lower solvent consumption: They often require less solvent, making them more environmentally friendly.[11]
-
Increased efficiency: They can lead to higher extraction yields.[11]
-
Lower temperatures: UAE can be performed at lower temperatures, reducing the risk of degrading thermolabile compounds.
Q5: How can I prevent the loss of phenolic compounds during post-extraction processing?
After extraction, it is crucial to handle the extract properly to prevent degradation. Key steps include:
-
Filtration or Centrifugation: Promptly separate the solid residue from the liquid extract.
-
Solvent Evaporation: Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent.
-
Storage: Store the final extract in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.[12]
Quantitative Data Summary
Table 1: Influence of Solvent Type on Total Phenolic Content (TPC)
| Plant Material | Solvent | TPC (mg GAE/g DW) | Reference |
| Juniperus procera Leaf | Methanol | ~1.4 | [9] |
| Juniperus procera Leaf | Ethanol | ~1.2 | [9] |
| Juniperus procera Leaf | Acetone | ~1.1 | [9] |
| Juniperus procera Leaf | Deionized Water | ~0.5 | [9] |
| Phyllanthus niruri | 60.4% Ethanol | 5788.7 mg GAE/100g DW | [5] |
| Olive Leaves | 80% Ethanol | 24.5 mg Caffeic Acid/g DM | [6] |
GAE: Gallic Acid Equivalents; DW: Dry Weight; DM: Dry Matter
Table 2: Effect of Solid-to-Solvent Ratio on Extraction Efficiency
| Plant Material | Ratio (w/v) | Total Phenolic Content | Total Flavonoid Content | Reference |
| Phyllanthus niruri | 1:5 | Lower | Lower | [5] |
| Phyllanthus niruri | 1:10 | Moderate | Moderate | [5] |
| Phyllanthus niruri | 1:15 | Higher | Higher | [5] |
| Phyllanthus niruri | 1:20 | 788.7 mg GAE/100g DW | 1906.5 mg CE/100g DW | [5] |
| Graptophyllum pictum | 3:1 | Lower | Lower | [13] |
| Graptophyllum pictum | 5:1 | Moderate | Moderate | [13] |
| Graptophyllum pictum | 10:1 | 1.051 mg GAE/g DW | 2.471 mg QE/g DW | [13] |
| Graptophyllum pictum | 15:1 | Lower TPC & TFC | Lower TPC & TFC | [13] |
CE: Catechin Equivalents; QE: Quercetin Equivalents
Experimental Protocols & Visualizations
Conventional Solvent Extraction (Maceration)
Protocol:
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction: Weigh a specific amount of the powdered plant material and place it in a flask. Add the chosen solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v).
-
Agitation: Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).[4]
-
Separation: After extraction, separate the mixture by centrifugation (e.g., 8000 rpm for 15 minutes) or filtration.[4]
-
Collection: Collect the supernatant (the liquid extract).
-
Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator at a low temperature (e.g., 40°C).
-
Storage: Store the dried extract at -20°C in the dark.[4]
References
- 1. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Extraction Conditions on the Phenolic Composition and Antioxidant Capacity of Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of Isomeric Feruloylquinic Acid Derivatives
Welcome to the technical support center for the purification of isomeric feruloylquinic acid (FQA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification and analysis of these compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of FQA isomers.
Problem 1: Poor or No Resolution of Isomers
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting peaks or a single broad peak for multiple isomers. | Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating structurally similar isomers. | Adjust Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention time and improve interaction with the stationary phase.[1] |
| Change Organic Modifier: Switch between acetonitrile and methanol (B129727), as they offer different selectivities for phenolic compounds.[1] | ||
| Mobile Phase pH Not Ideal: The ionization state of the FQA isomers is not optimal for separation. | Modify pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization and improve peak shape on a reverse-phase column.[1][2] | |
| Inadequate Column Chemistry: The stationary phase does not provide sufficient selectivity for the isomers. | Select an Alternative Stationary Phase: If using a standard C18 column, consider a Phenyl-Hexyl phase to leverage π-π interactions, which can enhance the resolution of aromatic isomers.[1] | |
| Insufficient Column Efficiency: Peaks are too broad to be resolved. | Use High-Efficiency Columns: Employ columns with smaller particle sizes (e.g., <2 µm for UHPLC) or superficially porous particles (SPP) to increase efficiency and achieve sharper peaks.[1] | |
| Suboptimal Column Temperature: Temperature may not be conducive to achieving maximum selectivity. | Optimize Column Temperature: Vary the temperature (e.g., between 30°C and 50°C) as it can influence both analyte diffusion and separation selectivity, potentially improving resolution.[1] |
Problem 2: Isomerization During Sample Preparation and Analysis
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new isomer peaks or changes in isomer ratios upon re-injection or over time. | Exposure to UV Light: Trans-isomers can convert to cis-isomers upon exposure to UV light.[1] | Protect from Light: Work with amber vials or wrap vials in aluminum foil to minimize light exposure.[1] |
| Unfavorable pH Conditions: Neutral or slightly alkaline conditions can promote acyl migration.[1][3] | Control pH: Maintain acidic conditions (e.g., pH 3.5) in your samples and extracts to suppress isomerization.[1][3] | |
| Elevated Temperatures: Heat can accelerate the rate of isomerization.[1][3] | Minimize Heat Exposure: Use cooling methods like a chilled water bath during sonication and store samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[3] |
Problem 3: Peak Tailing
| Symptom | Possible Cause | Suggested Solution |
| Asymmetrical peaks with a "tailing" edge. | Secondary Interactions with Stationary Phase: Residual silanols on the silica-based column can interact with the acidic FQA molecules. | Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol (B1196071) groups.[2] |
| Lower Mobile Phase pH: Acidifying the mobile phase can suppress the ionization of silanol groups.[2] | ||
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate FQA isomers?
A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a binary gradient.[2] Use a mobile phase consisting of water with 0.1% formic acid as mobile phase A and acetonitrile or methanol as mobile phase B.[2] A shallow gradient, such as 5-30% B over 30-40 minutes, is a reasonable starting point.[2]
Q2: How do I choose between acetonitrile and methanol as the organic solvent?
A2: Acetonitrile and methanol have different selectivities for phenolic compounds.[1] Acetonitrile is generally a stronger solvent for these compounds. It is advisable to screen both solvents during method development to determine which provides better resolution for your specific set of isomers.[2]
Q3: What is the importance of pH control in the mobile phase?
A3: The pH of the mobile phase is critical because it affects the ionization state of the feruloylquinic acids.[1] By adding a small amount of acid, such as 0.1% formic acid, the FQAs are maintained in their non-ionized form.[1] This leads to better retention on a reverse-phase column and sharper, more symmetrical peaks.[1]
Q4: When should I consider using a different column chemistry, like a phenyl-hexyl column?
A4: If you are unable to achieve baseline separation of your isomers on a C18 column despite optimizing the mobile phase and other parameters, a column with a different selectivity is recommended. Phenyl-hexyl columns can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the FQA isomers, which can be particularly effective for separating closely related isomers.[1]
Q5: How can I confirm the identity of the separated FQA isomers?
A5: The most reliable method for identifying FQA isomers is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation patterns of the different isomers in the MS/MS spectra can be used to distinguish them.[4][5]
Experimental Protocols
Protocol 1: General HPLC Method for FQA Isomer Separation
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.[2]
-
Mobile Phase B: HPLC-grade acetonitrile.[2]
-
Initial Scouting Gradient:
-
Optimization: Based on the scouting run, adjust the gradient slope and duration to improve the separation of the target isomers.[2] If co-elution persists, consider switching the organic modifier to methanol or using a different column chemistry.[2]
Protocol 2: Sample Preparation to Minimize Isomerization
-
Extraction:
-
Storage:
-
Analysis:
-
Keep the autosampler temperature low (e.g., 4°C) during analysis.[3]
-
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Experimental workflow for HPLC method development.
References
How to confirm the identity of Methyl 4-O-feruloylquinate in a crude extract?
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to confirm the identity of Methyl 4-O-feruloylquinate in a crude plant extract.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial step for identifying this compound in a crude extract?
A1: The recommended first step is to perform a preliminary analysis using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[1] This technique separates the components of the crude extract, and the resulting chromatogram can be compared to that of a certified reference standard of this compound. The UV spectrum of the peak of interest should also match that of the standard.[2]
Q2: My HPLC chromatogram shows a peak at the expected retention time. How can I be more confident it is my target compound?
A2: To increase confidence, you can "spike" your sample. This involves co-injecting the crude extract with a small amount of the this compound reference standard. If the peak is indeed your target compound, you should see an increase in the height and area of that specific peak without the appearance of a new, separate peak. For more definitive confirmation, proceeding with mass spectrometry analysis is essential.[3]
Q3: What is the most definitive method for the structural confirmation of this compound?
A3: The most definitive method for unambiguous structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) are required to confirm the exact structure and stereochemistry of the molecule.[4] This step is typically performed on the compound after it has been isolated and purified from the extract, often using preparative HPLC.[2][5]
Q4: What mass spectrometry (MS) data should I look for to identify this compound?
A4: Using Liquid Chromatography-Mass Spectrometry (LC-MS), you should first look for the precursor ion corresponding to the mass of this compound. Its molecular formula is C₁₈H₂₂O₉, with a molecular weight of approximately 382.4 g/mol .[1] In negative ion mode ESI-MS, you would look for the [M-H]⁻ ion at an m/z of approximately 381.12.[6] For confirmation, tandem MS (MS/MS) should be performed. The fragmentation pattern is key; for 4-O-feruloylquinic acid derivatives, a characteristic MS/MS spectrum in negative ion mode shows a base peak at m/z 173 (from the quinic acid moiety) and a significant secondary peak at m/z 193 (from the ferulic acid moiety).[7]
Q5: I used methanol (B129727) for extraction and see some unexpected peaks. Could they be related to my target compound?
A5: Yes, it is possible. When using methanol for extraction, especially with prolonged duration or at elevated temperatures, artifacts can form. Feruloylquinic acids can be esterified during this process, leading to the formation of methyl feruloylquinate isomers that were not originally present in the plant material.[8] This can complicate analysis and lead to an underestimation of the true content of the parent compounds.[8] It is crucial to compare the mass-to-charge ratio (m/z) of these unexpected peaks with the theoretical m/z of methyl feruloylquinates to investigate this possibility.[8]
Troubleshooting Guides
Guide 1: HPLC-DAD Analysis
| Problem | Possible Cause(s) | Recommended Action(s) |
| No peak observed at the expected retention time. | 1. The compound is not present or is below the detection limit.2. Inappropriate HPLC method (mobile phase, gradient, column).3. The compound has degraded. | 1. Concentrate the sample using Solid-Phase Extraction (SPE).[7]2. Optimize the HPLC method; ensure the column (e.g., C18) and mobile phase (e.g., water/acetonitrile with formic acid) are appropriate.[1]3. Check sample handling and storage procedures. Ferulic acid derivatives can be sensitive to light and high temperatures.[5] |
| The peak is broad or shows poor resolution. | 1. Column performance has degraded.2. Incompatible sample solvent.3. Suboptimal mobile phase or gradient. | 1. Wash or replace the HPLC column.2. Reconstitute the dried extract in the initial mobile phase.[7]3. Adjust the gradient slope or the mobile phase composition to improve separation.[3] |
| Retention time is shifting between runs. | 1. Inadequate column equilibration.2. Column temperature fluctuations.3. Pump or mobile phase issues. | 1. Ensure the column is fully equilibrated with the initial mobile phase between injections.2. Use a column oven to maintain a stable temperature (e.g., 30-40 °C).[7]3. Check the HPLC system for leaks and ensure solvents are properly degassed. |
Guide 2: LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low signal intensity or poor sensitivity. | 1. Ion suppression from matrix components.2. Suboptimal ionization source parameters.3. The compound is not efficiently ionized in the chosen mode (positive/negative). | 1. Improve sample cleanup using SPE to remove interfering matrix components like salts and lipids.[3][7]2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).3. Analyze in both positive and negative ion modes. Phenolic compounds like this are often best detected in negative ion mode (ESI-).[3] |
| Mass accuracy is poor. | 1. The mass spectrometer needs calibration. | 1. Calibrate the instrument according to the manufacturer's guidelines. |
| MS/MS fragmentation pattern is weak or absent. | 1. Collision energy is not optimized. | 1. Perform a collision energy optimization experiment by infusing a standard and varying the collision energy to find the value that yields the characteristic fragment ions (e.g., m/z 193 and 173).[6] |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of Crude Extract
This protocol outlines a standard method for the initial screening of a crude extract for this compound.
-
Sample Preparation: a. Weigh 1 g of dried, powdered plant material.[1] b. Extract with 20 mL of 80% methanol using sonication for 30 minutes.[1] c. Centrifuge the mixture at 4000 rpm for 15 minutes.[1] d. Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[1]
-
HPLC-DAD Conditions:
Parameter Value Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] Mobile Phase A Water with 0.1% formic acid[1] Mobile Phase B Acetonitrile with 0.1% formic acid[1] Gradient 10% B (0-5 min), 10-40% B (5-25 min), 40-10% B (25-30 min)[1] Flow Rate 1.0 mL/min[1] Column Temperature 30 °C[1] Injection Volume 10 µL[1] | Detection Wavelength | 320 nm[1] |
-
Data Analysis: a. Run a certified reference standard of this compound to determine its retention time and UV spectrum. b. Analyze the crude extract under the same conditions. c. Compare the retention time and UV spectrum of peaks in the extract to the standard.
Protocol 2: LC-MS/MS Confirmation
This protocol provides a method for the specific detection and confirmation of this compound.
-
Sample and Standard Preparation: a. Prepare the crude extract as described in Protocol 1. b. Prepare a series of dilute working standards of this compound (e.g., 1-1000 ng/mL) in the initial mobile phase.[1]
-
UPLC-MS/MS Conditions:
Parameter Value Column C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[1][9] Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[1][9] Flow Rate 0.2 - 0.4 mL/min[3] | Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
-
Mass Spectrometer Settings (MRM):
Parameter Value Precursor Ion (Q1) m/z 381.1 Product Ion 1 (Q3) m/z 193.0 (Ferulic acid moiety)[7] Product Ion 2 (Q3) m/z 173.0 (Quinic acid moiety)[7] Note: These values should be optimized by infusing a pure standard.
-
Data Analysis: a. Monitor the specified MRM transitions. A signal appearing at the correct retention time with both transitions present provides strong evidence for the presence of this compound.
Data Presentation
Table 1: Summary of Analytical Methods and Expected Results
| Technique | Purpose | Expected Result for this compound |
|---|---|---|
| HPLC-DAD | Screening & Quantification | A peak at a specific retention time matching the standard, with a UV maximum around 320 nm.[1] |
| LC-MS | Molecular Weight Confirmation | Detection of the precursor ion [M-H]⁻ at m/z 381.1.[6] |
| LC-MS/MS | Structural Confirmation | Fragmentation of the precursor ion (m/z 381.1) to produce characteristic product ions, primarily m/z 193.0 and 173.0.[7] |
| NMR | Unambiguous Structure Elucidation | A set of ¹H and ¹³C chemical shifts consistent with the complete molecular structure. A characteristic proton singlet for the methyl ester group is expected around δ 3.7 ppm.[4] |
Visualizations
Caption: Workflow for the Identification of this compound.
Caption: Troubleshooting Logic for Low MS/MS Signal.
References
Removing interfering compounds in the analysis of Methyl 4-O-feruloylquinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of this compound?
When analyzing this compound, particularly from complex matrices like plant extracts or biological samples, several types of compounds can interfere with accurate quantification. These include:
-
Isomeric Byproducts: During synthesis or extraction, isomers such as Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate can form. These are often the most prevalent impurities due to the similar reactivity of the hydroxyl groups on the quinic acid ring.[1]
-
Unreacted Starting Materials: Residual amounts of methyl quinate and ferulic acid (or its activated forms) may be present in the sample.[1]
-
Di- and Tri-esterified Products: Over-reaction during synthesis can lead to the formation of multiple feruloyl esters on the methyl quinate backbone.[1]
-
Matrix Components: In analyses of biological or plant-based samples, endogenous substances like proteins, lipids, salts, and pigments can co-elute with the analyte, causing matrix effects in techniques like LC-MS.[2][3]
-
Structurally Related Phenolic Compounds: Other phenolic compounds naturally present in plant extracts can have similar retention times in HPLC, leading to overlapping peaks.[3][4][5]
Q2: How can I remove these interfering compounds before analysis?
Several sample preparation techniques can be employed to remove interfering compounds:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[6] A reversed-phase C18 cartridge is commonly used to retain this compound while more polar impurities are washed away.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be used to remove a significant portion of interfering matrix components.[6][9]
-
Column Chromatography: For purification of synthetic products, silica (B1680970) gel column chromatography is the primary method for separating the desired 4-O-isomer from other isomers and byproducts.[1][10]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>98%), preparative HPLC is a powerful technique, especially for separating closely related isomers.[1][11]
Q3: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which compromises the accuracy, precision, and sensitivity of the analysis.[2][6] For phenolic compounds like this compound extracted from complex matrices, matrix effects are a significant concern.[2]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Utilizing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a large portion of interfering matrix components.[6]
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and co-eluting matrix components is crucial. This can be done by adjusting the mobile phase, gradient, or using a different column.[2][6]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Table 1: Troubleshooting Poor Peak Shape
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silica: The analyte may have secondary interactions with the stationary phase. | Add a competitor (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Column overload: Injecting too much sample can lead to peak tailing. | Reduce the injection volume or dilute the sample.[12] | |
| Extra-column effects: Dead volume in the system (e.g., from long tubing or improper fittings) can cause tailing. | Use shorter, narrower tubing and ensure all fittings are secure.[12] | |
| Peak Fronting | Sample overload: Injecting too high a concentration of the analyte. | Reduce the injection volume or dilute the sample.[13] |
| Incompatible injection solvent: If the sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[13] | |
| Column collapse: A sudden physical change in the column packing. | Replace the column and ensure operating conditions (pH, temperature) are within the column's limits.[14] |
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS
Table 2: Troubleshooting Low Sensitivity in LC-MS
| Potential Cause | Recommended Solution |
| Inefficient Ionization | Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature.[6] |
| Matrix Suppression | Improve sample clean-up using techniques like SPE to reduce interfering compounds.[6][8] |
| Analyte Degradation | Investigate the stability of this compound under your extraction and storage conditions. Consider working at low temperatures and using acidic solvents to prevent isomerization and degradation.[15] |
| Low Extraction Recovery | Optimize the extraction procedure. Solid-Phase Extraction (SPE) is often preferred for complex matrices.[8] |
| Poor Chromatographic Peak Shape | Good retention and sharp peaks lead to a higher concentration of the analyte entering the ion source. Optimize the LC method for better peak shape.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general guideline for the purification of this compound from a complex matrix using a C18 reversed-phase SPE cartridge.[7][8]
Materials:
-
C18 SPE Cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid
-
Sample containing this compound
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of methanol through the C18 SPE cartridge.
-
Follow with 1-2 column volumes of acidified deionized water (e.g., water with 0.1% formic acid). Do not allow the cartridge to dry out.[8]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water with a small percentage of methanol).
-
Acidify the sample to a pH of approximately 2-3 with formic acid to ensure the analyte is protonated and retained on the non-polar C18 stationary phase.[7]
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).[7]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water containing a low percentage of organic solvent (e.g., 5% methanol) and acidified to pH 2-3. This removes polar impurities.[7]
-
-
Elution:
-
Elute the bound this compound from the cartridge using 5 mL of methanol. To enhance elution, the methanol can be acidified with 0.1% formic acid.[7]
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., HPLC mobile phase).[7]
-
Visualizations
Caption: Workflow for sample clean-up using Solid-Phase Extraction (SPE).
Caption: Logical troubleshooting workflow for common HPLC analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 5. Deciphering the Data: Interpreting Results from HPLC Analysis of Medicinal Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. mz-at.de [mz-at.de]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Resolution of Feruloylquinate Isomers in Chromatography
Welcome to the technical support center for the analysis of feruloylquinate (FQA) and related phenolic isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical methodologies for enhancing the chromatographic resolution of these challenging compounds.
Frequently Asked questions (FAQs)
Q1: Why is it so difficult to separate feruloylquinate isomers?
Feruloylquinate isomers, which include positional (e.g., 3-FQA, 4-FQA, 5-FQA) and geometric (cis/trans) isomers, possess the same molecular weight and similar chemical structures. This results in very close physicochemical properties, making their separation by standard chromatographic techniques challenging. Without effective chromatographic separation, their identical or nearly identical fragmentation patterns in mass spectrometry (MS) make unambiguous identification difficult.
Q2: My FQA isomers are co-eluting or show very poor resolution. What is the first and most critical parameter to adjust?
The first step is to optimize the mobile phase composition. Resolution is highly sensitive to solvent strength, pH, and the type of organic modifier used. A common starting point is to weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This increases the retention time, allowing for greater interaction with the stationary phase and potentially improving separation.
Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier in my mobile phase?
The choice between acetonitrile and methanol can significantly alter the selectivity of the separation. Acetonitrile generally has a lower viscosity, while methanol may offer different selectivity for phenolic compounds. It is highly recommended to screen both solvents during method development to determine which provides better resolution for your specific FQA isomers.
Q4: How important is the pH of the mobile phase for separating FQA isomers?
The pH of the mobile phase is crucial as it affects the ionization state of the acidic FQA molecules. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is a standard practice. This suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and more consistent retention on reversed-phase columns.
Q5: Can changing the column temperature improve the resolution of my FQA isomers?
Yes, adjusting the column temperature is a powerful tool for optimizing separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times. More importantly, temperature can alter the selectivity of the separation, and exploring a range, for instance, from 30°C to 50°C, can help find the optimal balance between resolution and analyte stability.[1]
Q6: I'm using a standard C18 column and still struggling with resolution. What other column chemistries should I consider?
While C18 columns are a good starting point, alternative stationary phases can provide enhanced selectivity. Phenyl-Hexyl columns, for example, can offer different selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the FQA isomers.[1] This can be particularly effective for separating structurally similar isomers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of feruloylquinate isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution / Co-eluting Peaks | Mobile phase is too strong. | Decrease the percentage of the organic modifier (acetonitrile or methanol) to increase retention. |
| Inappropriate organic modifier. | Switch from acetonitrile to methanol, or vice-versa, to alter selectivity.[1] | |
| Gradient slope is too steep. | Use a shallower gradient to increase the separation window for closely eluting isomers. | |
| Suboptimal column chemistry. | Try a column with a different selectivity, such as a Phenyl-Hexyl phase, to introduce alternative separation mechanisms like π-π interactions.[1] | |
| Temperature is not optimized. | Vary the column temperature in increments of 5-10°C (e.g., 30°C to 50°C) to potentially improve selectivity and efficiency.[1] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress silanol (B1196071) interactions. Use a modern, high-purity, end-capped column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Extra-column band broadening. | Minimize dead volume in the system by using shorter, narrower internal diameter tubing and ensuring proper connections. | |
| Shifting Retention Times | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between runs. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[2] | |
| Mobile phase composition change. | Prepare fresh mobile phase and ensure accurate composition. | |
| Broad Peaks | Low column efficiency. | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. |
| Extra-column effects. | Check for and minimize dead volume in the HPLC/UPLC system. | |
| Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize typical starting conditions and comparative data for the separation of phenolic isomers. Note that optimal conditions may vary depending on the specific isomers of interest and the analytical instrumentation.
Table 1: HPLC & UPLC Starting Method Parameters
| Parameter | HPLC | UPLC | Rationale |
| System | HPLC with DAD or MS detector | UPLC with Q-TOF or Triple Quadrupole MS | UPLC offers higher resolution and sensitivity, which is beneficial for complex isomer mixtures.[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Acquity UPLC BEH C18 or Phenyl-Hexyl, 100 mm x 2.1 mm, 1.7 µm | Smaller particle size in UPLC columns provides higher efficiency and better resolution.[1] Phenyl-Hexyl offers alternative selectivity.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acidification ensures sharp peaks for phenolic acids by suppressing ionization.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile and methanol offer different selectivities for phenolic compounds.[2] |
| Flow Rate | 1.0 mL/min | 0.3-0.4 mL/min | Flow rates are adapted to the column's internal diameter.[2][3] |
| Column Temp. | 30°C | 40-60°C | Higher temperatures can improve peak shape and alter selectivity for closely related isomers.[1][3] |
| Injection Vol. | 10 µL | 1-5 µL | Smaller injection volumes are typical for UPLC to prevent column overload. |
| Detection | UV at 320 nm | MS or UV at 320 nm | 320 nm is a common wavelength for detecting ferulic acid derivatives. MS provides structural information. |
Table 2: Influence of Column Chemistry and Mobile Phase on Selectivity
| Column Chemistry | Organic Modifier | Observed Selectivity Characteristics |
| C18 (Reversed-Phase) | Acetonitrile | Good general-purpose separation based on hydrophobicity. Often provides good resolution but may not separate all critical isomer pairs. |
| C18 (Reversed-Phase) | Methanol | Can alter elution order and improve resolution for some isomers compared to acetonitrile due to different hydrogen bonding interactions. |
| Phenyl-Hexyl | Acetonitrile | Offers alternative selectivity due to π-π interactions with the aromatic rings of the analytes. This can be particularly effective for separating cis/trans isomers and other structurally similar compounds.[1] |
| Phenyl-Hexyl | Methanol | The combination of a different stationary phase and organic modifier can provide a significant change in selectivity, potentially resolving isomers that co-elute on a C18 column. |
Experimental Protocols
General Protocol for Sample Preparation of Plant Extracts
-
Extraction : Weigh 1.0 g of dried, powdered plant material. Extract with 20 mL of 70-80% methanol or ethanol (B145695) in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration : Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Storage : Store the filtered extract at 4°C and protect from light to prevent isomerization of trans-isomers to cis-isomers.
UPLC-MS Method for Feruloylquinate Isomer Analysis
This protocol provides a starting point for method development. Further optimization will be required for specific applications.
-
Instrumentation : UPLC system coupled to a Q-TOF or Triple Quadrupole mass spectrometer.
-
Column : Acquity UPLC BEH C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase :
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program :
-
0-1 min: 2% B
-
1-20 min: Linear gradient from 2% to 40% B
-
20-22 min: Linear gradient from 40% to 95% B
-
22-25 min: Hold at 95% B
-
25-25.1 min: Return to 2% B
-
25.1-30 min: Column re-equilibration at 2% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 2 µL.
-
MS Parameters (Negative Ion Mode) :
-
Capillary Voltage: 2.5-3.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
Scan Range: m/z 100-1000
-
Visualizations
Caption: Troubleshooting workflow for poor resolution of isomers.
Caption: Logical workflow for HPLC/UPLC method development.
References
Validation & Comparative
A Head-to-Head Comparison: Methyl 4-O-feruloylquinate vs. Ferulic Acid
An objective analysis for researchers and drug development professionals.
In the realm of natural product research, phenolic compounds are a cornerstone of investigation due to their vast therapeutic potential. Ferulic acid, a well-established hydroxycinnamic acid derivative, has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Its derivatives, such as Methyl 4-O-feruloylquinate, are emerging as compounds of interest, potentially offering modified physicochemical properties that could translate to enhanced biological activity or improved pharmacokinetic profiles.
This guide provides a head-to-head comparison of this compound and its parent compound, ferulic acid. It is important to note that direct comparative research between these two specific molecules is limited in the current scientific literature.[3][4] Therefore, this guide synthesizes available data for each compound and, where necessary, draws inferences from studies on structurally related ferulic acid esters, such as methyl ferulate, to provide a comprehensive and objective overview.
Comparative Performance Data
The following tables summarize the available quantitative data for the biological activities of this compound and ferulic acid. Due to the scarcity of direct studies on this compound, data from its simpler analogue, methyl ferulate, is included as a proxy to provide a basis for comparison.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Key Findings |
| Ferulic Acid | DPPH Radical Scavenging | ~66 - 73 | Exhibits potent radical scavenging activity.[5] |
| ABTS Radical Scavenging | ~183 | Demonstrates cation radical scavenging ability.[5] | |
| Superoxide (B77818) Radical (O₂⁻) Scavenging | ~9.24 | Effective in scavenging superoxide radicals.[6] | |
| Methyl Ferulate (Proxy) | DPPH Radical Scavenging | ~104 | Generally shows lower radical scavenging than Ferulic Acid in this assay.[5][7] |
| β-carotene-linoleate Model | N/A | Showed stronger antioxidant activity than ferulic acid in an emulsion system.[8] | |
| This compound | DPPH Radical Scavenging | Data not available | Predicted to have antioxidant activity due to the feruloyl moiety.[9] |
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect |
| Ferulic Acid | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition (IC₅₀ ~35.2 µM - Hypothetical data)[10] |
| RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition | |
| Methyl Ferulate (Proxy) | Bone Marrow-Derived Macrophages (BMDMs) | Nitric Oxide (NO) Production | Significant inhibition at 10 and 25 µg/mL.[11] |
| BMDMs | Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) | Strong inhibition.[12][13] | |
| BMDMs | COX-2 Expression | Inhibition at 25 µg/mL.[11] | |
| This compound | N/A | N/A | Hypothesized to possess anti-inflammatory effects by modulating NF-κB and MAPK pathways.[3][10] |
Table 3: Comparison of Neuroprotective and Other Activities
| Compound | Model | Assay | Key Findings |
| Ferulic Acid | Rotenone-induced Parkinson's model (in vivo) | Behavioral and biochemical analysis | Attenuated neuroinflammation and improved behavioral deficits.[2] |
| Methyl Ferulate (Proxy) | PC12 cells (in vitro neuroinflammation model) | TNF-α release | Concentration-dependent reduction in TNF-α.[14] |
| This compound | Madin-Darby Canine Kidney (MDCK) cells | Anti-H5N1 Influenza A Virus (Neutral Red Uptake) | 3% protective rate at 5 µM.[9] |
Table 4: Comparative Pharmacokinetic Profile
| Parameter | Ferulic Acid | This compound (Hypothesized) |
| Absorption | Rapidly absorbed from the stomach and small intestine.[15] | Potentially enhanced due to increased lipophilicity from the methyl ester group.[16] |
| Bioavailability | Generally low due to rapid metabolism. | May act as a prodrug, being hydrolyzed to ferulic acid and 4-O-feruloylquinic acid in vivo, which could potentially improve overall bioavailability.[14][16] |
| Metabolism | Undergoes extensive first-pass metabolism in the liver, forming glucuronide and sulfate (B86663) conjugates. | Expected to be hydrolyzed by esterases in the plasma, liver, and other tissues to release the active parent compounds.[14] |
| Permeability | Limited permeability across biological membranes. | The methyl ester is expected to increase membrane permeability, potentially including the blood-brain barrier.[11] |
Signaling Pathways
Both compounds are believed to exert their effects by modulating key cellular signaling pathways involved in oxidative stress and inflammation. The feruloyl moiety is central to these activities.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.[17]
-
Sample Preparation : Dissolve this compound and Ferulic Acid in a suitable solvent (e.g., methanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay Procedure : In a 96-well microplate, add 20 µL of each sample dilution. Add 180 µL of the DPPH solution to each well. A control well should contain 20 µL of the solvent instead of the sample.[17]
-
Incubation : Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[17]
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.[18]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined from a plot of inhibition percentage against concentration.
Caption: Experimental workflow for the DPPH assay.
Nitric Oxide (NO) Production in Macrophages
This assay quantifies the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment : Pre-treat the cells with various concentrations of this compound or Ferulic Acid for 1-2 hours.
-
Inflammation Induction : Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include untreated and LPS-only wells as controls. Incubate for 24 hours.[10]
-
Griess Reaction : After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[19]
-
Incubation and Measurement : Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.
-
Calculation : A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage inhibition of NO production is calculated relative to the LPS-only control.
Neuroprotection via MTT Cell Viability Assay
This assay assesses the ability of the compounds to protect neuronal cells from an oxidative insult by measuring cell viability.
-
Cell Culture : Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium. Seed cells into a 96-well plate and allow them to adhere and differentiate if necessary.
-
Pre-treatment : Treat the cells with various concentrations of this compound or Ferulic Acid for a specified period (e.g., 2-24 hours).
-
Induce Oxidative Stress : Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce cell death. Include control wells (untreated, and H₂O₂-only).
-
MTT Addition : After the insult period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubation : Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[21]
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[20][21]
-
Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells.
Caption: Workflow for assessing neuroprotection via MTT assay.
Conclusion
While ferulic acid is a well-characterized compound with proven biological activities, this compound remains a subject of exploratory research. The addition of the methyl quinate group to the ferulic acid backbone significantly alters its physicochemical properties, primarily by increasing lipophilicity. This structural change suggests the potential for enhanced cell permeability and possibly an altered pharmacokinetic profile, positioning this compound as a promising prodrug candidate.[14]
However, the limited direct experimental data necessitates further investigation. The antioxidant activity of ferulic acid esters can be context-dependent, sometimes showing lower activity in aqueous-based radical scavenging assays but potentially higher efficacy in lipidic environments like cell membranes.[7][8] The anti-inflammatory and neuroprotective data from methyl ferulate are encouraging, suggesting that the core activities of the feruloyl moiety are retained and possibly enhanced by esterification.[12]
Ultimately, direct, head-to-head studies employing the standardized protocols outlined in this guide are essential to definitively determine the comparative efficacy of this compound and ferulic acid. Such research will be crucial in elucidating its potential as a novel therapeutic agent for conditions rooted in oxidative stress and inflammation.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of methyl ferulate isolated from Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Studies on pharmacokinetics and metabolism of ferulic acid | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Methyl 4-O-feruloylquinate: A Comparative Potency Analysis Against Other Chlorogenic Acids
A detailed guide for researchers and drug development professionals on the comparative biological activities of Methyl 4-O-feruloylquinate, supported by available experimental data and methodologies.
This compound, a member of the extensive chlorogenic acid family, has garnered interest for its potential therapeutic properties.[1] This guide provides a comparative analysis of its potency relative to other chlorogenic acids, drawing upon the available, albeit limited, direct comparative studies and data from structurally related compounds. The key structural distinction of this compound is the methylation of the carboxylic acid group on the quinic acid moiety, a modification that can significantly influence its physicochemical properties and, consequently, its biological efficacy.[2]
Quantitative Data Summary
Direct head-to-head quantitative comparisons of this compound with other chlorogenic acids are not extensively available in the current scientific literature.[2] However, by examining the existing data for this compound and related compounds, a comparative perspective can be established.
Table 1: Reported Bioactivity for this compound (M4OFQ)
| Bioactivity | Cell Line/Model | Assay | Results | Reference |
| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM | [1][2] |
Table 2: Comparative Antioxidant Activity of Chlorogenic Acid Derivatives
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Crude Ethyl Acetate Extract (Dandelion Root) | DPPH | 295.481 ± 0.955 mg TE/g extract | [3][4] |
| Enriched Dandelion Root Fractions | DPPH | 1058.733–1312.136 mg TE/g extract | [3][4] |
| 1,5-dicaffeoylquinic acid | - | Identified as a major contributor to antioxidant efficacy | [3] |
Table 3: Comparative Anti-inflammatory and Anti-obesogenic Effects
| Compound | Model | Effect | Reference |
| Chlorogenic Acid (CGA) | 3T3-L1 adipocytes | Reduced PPARγ expression by 53% at 300 μM; Increased ACC transcription by 24% at 300 μM | [5] |
| Dihydrocaffeic Acid (DHCA) | 3T3-L1 adipocytes | Reduced PPARγ expression by 79% at 300 μM; Inhibited ACC transcription by 60% at 300 μM | [5] |
| Chlorogenic Acid Methyl Ester (CME) | Animal models & RAW264.7 cells | Markedly inhibited ear and paw swelling; Reduced PGE2 and IL-1β levels; Inhibited COX-2, NLRP3, and NF-κB p65 phosphorylation | [6] |
Table 4: Comparative Pancreatic Lipase Inhibition by Chlorogenic Acid Extracts
| Extract | IC50 (µg/ml) |
| Crude Extract (CE) | 5.82 |
| Purified Fraction (AF) | 10.49 |
| Isolate Fraction 1 (CQA and FQA isomers) | 38.03 |
| Isolate Fraction 2 (CQA isomers) | 54.15 |
| Isolate Fraction 3 (FQA isomers) | 209.77 |
This data is from a study on chlorogenic acid extracts from green coffee beans and suggests that a synergistic effect between different chlorogenic acid isomers may enhance certain biological activities.[7]
Discussion on the Effect of Methyl Esterification
The primary structural difference between this compound and its parent compound, 4-O-feruloylquinic acid, is the methyl ester group.[2] This modification generally increases the lipophilicity of a compound, which can lead to several potential consequences for its biological activity:
-
Enhanced Cellular Uptake: Increased lipid solubility may facilitate easier passage across cell membranes, potentially resulting in higher intracellular concentrations compared to the more polar parent acid.[2]
-
Improved Bioavailability: In an in vivo context, greater lipophilicity can sometimes enhance oral bioavailability.[2]
-
Prodrug Potential: The methyl ester may be hydrolyzed by cellular esterases, converting this compound back to 4-O-feruloylquinic acid intracellularly. This suggests that this compound could act as a prodrug, delivering the active parent acid more efficiently to its site of action.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution should be approximately 1.0 at 517 nm.[8]
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the sample stock solution.
-
Prepare a stock solution and a series of dilutions of a positive control (e.g., Trolox, Ascorbic Acid).[8]
-
-
Assay Procedure (96-well microplate format):
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to inhibit 50% of the initial radical concentration) is then determined.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and is considered more sensitive than the DPPH assay due to its faster reaction kinetics.[8]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Assay Procedure (96-well microplate format):
-
Calculation:
-
Calculate the percentage of ABTS radical scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC50 value.
-
Cellular Antioxidant Assay (CAA)
This assay assesses the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.[9]
-
Cell Culture and Seeding:
-
Culture HEK293 or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in serum-free medium.[9]
-
Wash the cells with PBS and treat with the compound for 1 hour.
-
-
Induction and Measurement of Oxidative Stress:
-
Add a solution of a ROS-inducing agent (e.g., H₂O₂) and a fluorescent probe (e.g., DCFH-DA) to the cells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ROS formation for each concentration of the compound compared to the control cells treated only with the ROS-inducing agent.
-
Determine the IC50 value.[9]
-
Signaling Pathways and Experimental Workflows
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known mechanisms of its constituent parts, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Methyl 4-O-feruloylquinate's Antioxidant Activity Using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of Methyl 4-O-feruloylquinate, a phenolic compound with anticipated free-radical scavenging properties. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes predictive data based on its structural components and related molecules, alongside established data for common antioxidant standards.[1][2] The primary focus is on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a widely accepted method for evaluating antioxidant capacity.[3][4][5]
Predicted Antioxidant Activity and Structural Rationale
This compound is an ester composed of ferulic acid and methyl quinate.[1] Its antioxidant potential is largely attributed to the feruloyl moiety.[1] Ferulic acid, a well-documented phenolic compound, is a potent antioxidant due to its ability to donate a hydrogen atom from its phenolic hydroxyl group, forming a stable phenoxyl radical that can terminate free radical chain reactions.[1] The quinic acid portion may contribute to the molecule's solubility and interactions with cellular targets.[1]
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant activity of compounds related to this compound and common antioxidant standards, as measured by their IC50 values in the DPPH assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH free radicals.[1]
| Compound | Assay | IC50 (µM) | Data Type |
| This compound | DPPH | Data Not Available | Experimental |
| Methyl Ferulate (Related Compound) | DPPH | 73.213 ± 11.20 | Experimental[2] |
| 5-Feruloylquinic Acid (Isomer) | Hydroperoxyl Radical Scavenging | k = 4.10 × 10⁴ M⁻¹s⁻¹ | Computational[2] |
| Ascorbic Acid (Standard) | DPPH | 60.299 ± 4.769 | Experimental[2] |
| Trolox (Standard) | DPPH | ~25.17 | Experimental[2] |
Note: Lower IC50 values indicate greater antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of this compound using the DPPH assay.
Principle
The DPPH assay is based on the reduction of the stable free radical DPPH• (violet) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.[1][3] The change in color is measured spectrophotometrically at approximately 517 nm, and the degree of discoloration is proportional to the scavenging potential of the antioxidant.[6]
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[1][7]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Prepare a stock solution and a corresponding series of dilutions for the positive control (ascorbic acid or Trolox).[7]
-
-
Assay in 96-Well Microplate:
-
To each well, add a specific volume of the sample or standard solution at different concentrations (e.g., 100 µL).[7]
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.[1]
-
-
Determination of IC50: Plot the percentage of scavenging activity against the different concentrations of the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH free radicals and can be determined from the graph.[1]
Visualizations
Experimental Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Antioxidant Signaling Pathway
Phenolic compounds like this compound may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways.[2] A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[1]
Caption: Nrf2-mediated antioxidant signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The In Vivo Anti-Inflammatory Potential of Methyl 4-O-feruloylquinate: A Comparative Guide Based on Structurally Related Compounds
A comprehensive review of scientific literature reveals a notable absence of direct in vivo studies confirming the anti-inflammatory effects of Methyl 4-O-feruloylquinate. However, its structural components, ferulic acid and a caffeoylquinic acid derivative, are well-documented for their anti-inflammatory properties. This guide provides a comparative analysis of the in vivo anti-inflammatory activity of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented here, derived from established animal models of inflammation, serves as a foundational resource to inform future in vivo investigations into this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of ferulic acid and various caffeoylquinic acids has been evaluated in rodent models, most commonly the carrageenan-induced paw edema model. In this acute inflammation model, the reduction in paw swelling is a key indicator of anti-inflammatory activity. The following tables summarize the quantitative data from studies comparing these compounds to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac.
Ferulic Acid vs. Standard NSAIDs
| Compound | Dose (mg/kg) | Animal Model | Max. Inhibition of Paw Edema (%) | Time Point | Reference |
| Ferulic Acid | 100 | Swiss albino mice | 28 | 6 hours | [1][2] |
| Ferulic Acid | 200 | Swiss albino mice | 37.5 | 6 hours | [1][2] |
| Diclofenac | 10 | Swiss albino mice | Not specified, but used as a positive control | [2] |
Caffeoylquinic Acid Derivatives vs. Standard NSAIDs
| Compound | Dose (mg/kg) | Animal Model | Max. Inhibition of Paw Edema (%) | Time Point | Reference |
| 3,5-O-Dicaffeoylquinic acid | 50 | Adult male rats | Less than 3,4,5-O-tricaffeoylquinic acid | 3 hours | [3][4][5] |
| 3,4-O-Dicaffeoylquinic acid | 50 | Adult male rats | Less than 3,4,5-O-tricaffeoylquinic acid | 3 hours | [3][4][5] |
| 3,4,5-O-tricaffeoylquinic acid | 50 | Adult male rats | 88 (relative to Indomethacin) | 3 hours | [3][4][5] |
| 4,5-O-Dicaffeoylquinic acid | 50 | Adult male rats | Less than 3,4,5-O-tricaffeoylquinic acid | 3 hours | [3][4][5] |
| 4,5-Dicaffeoylquinic acid | 5 | Rat | Inhibition gradually increased over 5 hours | 5 hours | [6][7][8] |
| 4,5-Dicaffeoylquinic acid | 10 | Rat | Inhibition gradually increased over 5 hours | 5 hours | [6][7][8] |
| 4,5-Dicaffeoylquinic acid | 20 | Rat | Comparable to Diclofenac (10 mg/kg) | 5 hours | [6][7][8] |
| Indomethacin | 10 | Adult male rats | 100 (used as reference) | 3 hours | [3][4][5] |
| Diclofenac | 10 | Rat | Used as a positive control | 5 hours | [6][7] |
Effects on Pro-Inflammatory Cytokines
Beyond edema reduction, the anti-inflammatory activity of these compounds is further substantiated by their ability to modulate pro-inflammatory cytokines.
| Compound | Dose (mg/kg) | Animal Model | Effect on TNF-α | Effect on IL-1β | Reference |
| 3,4,5-O-tricaffeoylquinic acid | 50 | Adult male rats | Significant reduction | Significant reduction | [3][4][5] |
| Indomethacin | 10 | Adult male rats | Reduction observed | Reduction observed | [3][4][5] |
Experimental Protocols
The following provides a detailed methodology for the widely used carrageenan-induced paw edema model, which serves as a standard for assessing acute anti-inflammatory activity in vivo.
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice are commonly used.
Grouping: Animals are typically divided into the following groups:
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin 10 mg/kg or Diclofenac 10 mg/kg).
-
Test Compound Groups: Receive the compound of interest at various doses.
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle is administered, typically orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw to induce inflammation.
-
Paw volume is then measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Pro-inflammatory Cytokines: At the end of the experiment, blood samples can be collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][4][5]
Mandatory Visualizations
The anti-inflammatory effects of ferulic acid and caffeoylquinic acids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Caption: Generalized workflow for in vivo anti-inflammatory screening.
References
- 1. [PDF] Anti Inflammatory Activity of Ferulic Acid against Carrageenan and Formalin Induced Paw Edema in Swiss Albino Mice | Semantic Scholar [semanticscholar.org]
- 2. ijsr.net [ijsr.net]
- 3. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-O-feruloylquinate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Methyl 4-O-feruloylquinate, a phenolic compound with potential health benefits, is paramount for quality control, pharmacokinetic studies, and overall product development.[1] This guide provides an objective comparison of common analytical techniques for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and comparative performance data are presented to assist in selecting the most suitable methodology.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure the reliability and accuracy of analytical data by comparing the results from two or more distinct analytical techniques.[1] This process is essential for verifying the performance of a newly developed method against an established one or for understanding the particular advantages and limitations of different methods. A typical workflow involves analyzing the same set of samples using the different methods and statistically comparing the obtained results.[1]
Caption: A generalized workflow for the cross-validation of analytical methods.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical validation parameters for chromatographic methods used for the analysis of phenolic compounds, which can be considered as a benchmark for this compound analysis.
| Parameter | HPLC-DAD | UPLC-MS/MS | qNMR |
| Linearity (r²) | >0.999 | >0.99 | Not Applicable |
| Limit of Detection (LOD) | µg/mL range | ng/mL to pg/mL range | mg/mL range |
| Limit of Quantitation (LOQ) | µg/mL range | ng/mL to pg/mL range | mg/mL range |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Accuracy (%Recovery) | 95-105% | 85-115% | 98-102% |
| Selectivity | Moderate | High | High |
Note: The data presented in this table is representative of analytical methods for phenolic compounds and may vary for this compound depending on the specific method and instrumentation.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
Sample Preparation
1. Extraction from Plant Material:
-
Accurately weigh 100 mg of dried and powdered plant material.[1]
-
Extract with 10 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[1]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[1][2]
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Conditioning: Activate a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.[3]
-
Loading: Load the acidified sample (pH 2-3) onto the cartridge.[3]
-
Washing: Wash the cartridge with 5 mL of acidified deionized water (e.g., with 5% methanol) to remove polar impurities.[3]
-
Elution: Elute this compound with 5 mL of methanol, which can be acidified with 0.1% formic acid.[3]
-
Post-Elution: Evaporate the eluate and reconstitute the residue in a suitable solvent for analysis.[3]
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Column Temperature: 25-40°C.[4]
-
Detection: Diode Array Detector (DAD) or UV-Vis detector set at the absorbance maximum of this compound.[4]
-
Standard Preparation: Prepare a primary stock solution (e.g., 1000 µg/mL) of this compound in methanol and perform serial dilutions to create working standards (e.g., 1-100 µg/mL).[5]
2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase: Solvent A: water with 0.1% formic acid and 5 mM ammonium (B1175870) formate; Solvent B: methanol with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.[6]
-
MS/MS Detection: Monitor the precursor ion [M-H]⁻ at m/z 381.12 and its characteristic fragment ions.[7] For related feruloylquinic acids, key fragments are observed at m/z 193 (ferulic acid moiety) and m/z 173 (quinic acid moiety).[8]
3. Quantitative Nuclear Magnetic Resonance (qNMR):
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a known volume of a deuterated solvent (e.g., Methanol-d4) in an NMR tube.[1]
-
Spectrometer: 400 MHz or higher.[1]
-
Pulse Sequence: A simple 90° pulse sequence.[1]
-
Relaxation Delay (d1): A critical parameter that should be at least 5 times the longest spin-lattice relaxation time (T1) of the analyte and the internal standard (a value of 30 seconds is often a safe starting point).[1]
Logical Workflow for Method Development and Validation
The development and validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.
Caption: A stepwise workflow for analytical method development and validation.
References
Comparative Efficacy of Feruloylquinate Derivatives in Antiviral Applications: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of various feruloylquinate and related phenolic acid derivatives. The information is compiled from recent studies to assist in the evaluation and selection of potential candidates for further research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways to offer a comprehensive overview of the current landscape.
Comparative Antiviral Activity
The antiviral efficacy of feruloylquinate and its derivatives varies significantly depending on the specific compound, the viral target, and the experimental conditions. The following tables summarize the reported antiviral activities against a range of viruses.
Table 1: Antiviral Activity of Ferulic Acid Derivatives
| Compound ID | Virus | Cell Line | EC50 / IC50 | CC50 | Therapeutic Index (TI) / Selectivity Index (SI) | Reference |
| A5 | Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Not Specified | 32 | [1][2][3] |
| LIJ2P40 | SARS-CoV-2 | MRC5 | 66.5 µM | >200 µM | >3 | [4][5] |
| MBA140 | SARS-CoV-2 | MRC5 | 176 µM | >200 µM | >1.14 | [4][5] |
| MBA28 | SARS-CoV-2 | MRC5 | >200 µM | >200 µM | Not Determined | [4][5] |
| Quercetin-Sinapic Acid Ester (7) | HCoV-OC43 | Vero-76 | Promising EC50 Profile | Not Cytotoxic | Not Specified | Not Found |
| Quercetin-Sinapic Acid Ester (7) | SARS-CoV-2 | Vero-E6 | Promising EC50 Profile | Not Cytotoxic | Not Specified | Not Found |
Table 2: Antiviral Activity of Caffeoylquinic Acid (CQA) Derivatives
| Compound | Virus | Mechanism of Action | Key Findings | Reference |
| 3,4,5-tri-O-caffeoylquinic acid | HIV | Binds to gp120, preventing interaction with CD4 | Greater selective inhibition of HIV replication compared to dCQA. | [6] |
| 4,5-di-O-caffeoylquinic acid | HIV | Binds to gp120, preventing interaction with CD4 | Selectively inhibits HIV replication. | [6] |
| 3,4-di-O-caffeoylquinic acid | HIV-1 | Potential inhibitor of gp120-CD4 binding | Lowest binding energy against gp120 in molecular docking studies. | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antiviral efficacy and cytotoxicity of feruloylquinate derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls and a vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8][10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[10] The plate may be left overnight in the incubator to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[8]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral substance that inhibits the formation of viral plaques by a certain percentage (e.g., 50%, IC50).[11][12][13]
Principle: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus. In a susceptible cell monolayer, infectious virus particles create localized areas of cell death or lysis, known as plaques. The number of plaques is proportional to the quantity of infectious virus. Antiviral compounds will reduce the number or size of these plaques.[12]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 24-well plates.[12]
-
Virus Dilution and Treatment: Prepare serial dilutions of the test compound. Mix a known concentration of the virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.[13]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.[13]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.[11][13]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus) at 37°C with 5% CO2.[12]
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[14] The plaques appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the antiviral activity of feruloylquinate derivatives.
Caption: A typical workflow for the screening and identification of novel antiviral compounds.
Caption: Potential mechanisms of viral entry inhibition by feruloylquinate derivatives.
Caption: Activation of the Nrf2 signaling pathway as a potential antiviral mechanism.
Caption: Inhibition of HIV entry by Caffeoylquinic Acid derivatives through gp120 binding.
References
- 1. Design, synthesis, antiviral activities of ferulic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, antiviral activities of ferulic acid derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ferulic acid derivatives block coronaviruses HCoV-229E and SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. protocols.io [protocols.io]
Evaluating the Neuroprotective Effects of Methyl 4-O-feruloylquinate Versus Other Polyphenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of Methyl 4-O-feruloylquinate against other well-established polyphenols. It is important to note that direct comparative experimental data for this compound is limited in publicly available scientific literature.[1] Therefore, this guide synthesizes available data on this compound and structurally related compounds, juxtaposing it with data from widely studied polyphenols like curcumin, resveratrol, and quercetin (B1663063) to offer a valuable comparative perspective for future research and drug development.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various in vitro studies, providing a basis for comparing the neuroprotective efficacy of these compounds. Due to the lack of head-to-head studies, the data for this compound is primarily based on its structural analogs.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| 3-O-feruloylquinic acid (analog of this compound) | HEK293 | Cellular Antioxidant Assay (CAA) | IC₅₀ for ROS inhibition | ~15 µM[2] |
| Curcumin | SH-SY5Y | H₂O₂-induced cytotoxicity | % Cell Viability Increase | Significant protection at 10 µM |
| Resveratrol | PC12 | Oxygen-Glucose Deprivation | % Reduction in LDH release | ~40% reduction at 25 µM |
| Quercetin | Primary cortical neurons | Glutamate-induced excitotoxicity | % Attenuation of neuronal death | Significant protection at 5-20 µM |
Table 2: In Vitro Neuroprotection Against Specific Toxins
| Compound | Cell Line | Neurotoxin | Endpoint | Result |
| This compound (Hypothetical) | SH-SY5Y | 6-OHDA or MPP⁺ | % Increase in Cell Viability | Expected neuroprotective effect[2] |
| Curcumin | SH-SY5Y | Amyloid-β (Aβ₂₅₋₃₅) | % Reduction in Apoptosis | Significant reduction at 5 µM |
| Resveratrol | SH-SY5Y | Rotenone | % Increase in Mitochondrial Membrane Potential | ~35% increase at 10 µM |
| Quercetin | PC12 | MPTP | % Increase in Tyrosine Hydroxylase positive cells | Significant protection at 10 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data are provided below.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.
-
Cell Culture and Seeding: Human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubated for 24 hours.[2]
-
Compound Treatment: Stock solutions of the test compound (e.g., this compound) are prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to desired concentrations in serum-free medium. The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and then incubated with the compound for 1 hour.[2]
-
Induction of Oxidative Stress: A solution of a ROS-inducing agent (e.g., 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride) is added to the cells.
-
Fluorescence Measurement: The fluorescence is measured at excitation and emission wavelengths of 485 nm and 538 nm, respectively, every 5 minutes for 1 hour.
-
Data Analysis: The area under the curve is calculated, and the IC₅₀ value (the concentration that inhibits 50% of ROS formation) is determined.[2]
In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium with 10% FBS. For a more neuron-like phenotype, cells can be differentiated with 10 µM retinoic acid for 5-7 days.[2]
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 2-4 hours.[2]
-
Neurotoxin Challenge: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP⁺) is added to the culture medium to induce neuronal damage. Cells are incubated for 24 hours.[2]
-
Assessment of Neuroprotection:
-
Data Analysis: The percentage of cell viability and the percentage of apoptotic cells are calculated for each treatment group and compared to the control group.
Signaling Pathways and Experimental Workflows
Hypothesized Neuroprotective Signaling Pathways of this compound
Based on its structural components (ferulic acid and quinic acid), this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in antioxidant and anti-inflammatory responses.[4][5]
References
The Efficacy of Methyl 4-O-feruloylquinate: A Comparative Guide to In Vitro and In Vivo Potential
A notable scarcity of direct experimental data on the in vitro and in vivo efficacy of Methyl 4-O-feruloylquinate necessitates a comparative analysis based on structurally related compounds. This guide provides a comprehensive overview of the available, albeit limited, data for this compound, alongside a more extensive look at the performance of similar molecules such as ferulic acid and other caffeoylquinic acids. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications and guiding future experimental design.
In Vitro Efficacy: Limited Direct Evidence with Promising Potential
Direct quantitative data on the in vitro biological activity of this compound is sparse. However, its chemical structure, an ester of ferulic acid and methyl quinate, suggests a strong potential for antioxidant, anti-inflammatory, and neuroprotective effects. The feruloyl moiety is a well-documented antioxidant.[1]
One of the few available data points indicates that this compound exhibited a 3% protective rate against the H5N1 influenza virus at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[2][3] To provide a broader context for its potential efficacy, the following table includes data for the closely related compound, 3-O-feruloylquinic acid, which is expected to have a similar range of activity.[4]
| Bioactivity | Cell Line | Assay | Compound | IC₅₀ / Result |
| Antiviral | MDCK | Neutral Red Uptake | This compound | 3% protective rate at 5 µM[2][3] |
| Antioxidant | HEK293 | Cellular Antioxidant Assay (CAA) | 3-O-feruloylquinic acid | Data not available for IC₅₀, but expected to show activity |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | 3-O-feruloylquinic acid | Data not available for IC₅₀, but expected to show activity |
| Neuroprotection | SH-SY5Y | Neurotoxin-induced Cell Death | 3-O-feruloylquinic acid | Data not available for IC₅₀, but expected to show activity |
In Vivo Efficacy: An Unexplored Frontier
A comprehensive review of scientific literature reveals a significant absence of direct in vivo studies on this compound.[5] Its therapeutic potential in a whole-organism context remains unvalidated. However, the known anti-inflammatory and neuroprotective effects of its constituent parts, ferulic acid and quinic acid derivatives, provide a strong rationale for its investigation in in vivo models.[5]
To offer a comparative perspective, the following table summarizes in vivo data for structurally related compounds in common animal models.
| Therapeutic Area | Animal Model | Compound | Dosage | Result |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Ferulic Acid | 50 mg/kg | Significant reduction in paw edema[5] |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Caffeoylquinic Acids | 100 mg/kg | Moderate reduction in paw edema[5] |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in rats | Ferulic Acid | 30 mg/kg | Reduced infarct volume and improved neurological score[5] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate further research into the efficacy of this compound.
In Vitro: Cellular Antioxidant Assay (CAA)
-
Cell Culture and Seeding : Human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Compound Treatment : Stock solutions of this compound are prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in a serum-free medium. The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and then incubated with the compound solutions for 1-4 hours.[4]
-
Induction of Oxidative Stress and ROS Measurement : A working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) is prepared in a serum-free medium.[4]
-
Data Analysis : The IC₅₀ value, which is the concentration of the compound that inhibits 50% of Reactive Oxygen Species (ROS) formation, is determined.[4]
In Vivo: Carrageenan-Induced Paw Edema
-
Procedure : The initial paw volume of each rat is measured using a plethysmometer. The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Data Analysis : The percentage inhibition of edema is calculated for each group relative to the control group.[5]
Hypothesized Signaling Pathways
Based on the mechanisms of its parent compounds, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cellular protection.
Caption: Keap1-Nrf2 antioxidant response pathway.
References
A Comparative Guide to the Structure-Activity Relationship of Feruloylquinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of feruloylquinic acid (FQA) esters, delving into their structure-activity relationships (SAR) with a focus on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. Supported by available experimental data, this document aims to be a valuable resource for understanding the therapeutic potential of these natural phenolic compounds.
Feruloylquinic acids are esters formed between ferulic acid and quinic acid, commonly found in plant sources, most notably coffee beans. The biological efficacy of FQA esters is intrinsically linked to their chemical structure. Key determinants of their activity include the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring of the ferulic acid moiety, as well as the esterification position on the quinic acid core. This leads to the formation of different isomers, primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). These structural variations significantly influence their biological activities, making the study of their SAR crucial for identifying promising therapeutic agents.[1]
Comparative Analysis of Biological Activities
Antioxidant Activity
The antioxidant capacity of FQA esters is a cornerstone of their therapeutic potential. This activity is primarily attributed to the phenolic hydroxyl group on the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals.[1] A computational study comparing 5-feruloylquinic acid (5-FQA) with 5-caffeoylquinic acid (5-CQA) revealed that both are potent hydroperoxyl radical scavengers, with activities surpassing common antioxidants like Trolox and butylated hydroxytoluene (BHT) in both polar and lipidic environments.[1][3]
| Compound | Assay | IC50 Value | Source |
| 3-O-Feruloylquinic Acid | DPPH Radical Scavenging | 0.06 mg/mL | [2] |
| 3-O-Feruloylquinic Acid | ABTS Radical Scavenging | 0.017 mg/mL | [2] |
| 5-O-Feruloylquinic Acid | DPPH Radical Scavenging | ~9 µM | [2] |
| 5-O-Feruloylquinic Acid | Superoxide Anion Radical Scavenging | ~36 µM | [2] |
| 4-O-Feruloylquinic Acid | Not available | Not available | [2] |
Anti-inflammatory Activity
FQA esters have demonstrated promising anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1] Ferulic acid, the parent compound of FQAs, has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO).[4]
| Compound | Assay | IC50 Value | Source |
| Ferulic Acid | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | ~20-50 µM (estimated from various studies) | [4] |
| 3-FQA, 4-FQA, 5-FQA | Direct comparative data not available | Not available |
Neuroprotective Effects
Emerging evidence suggests that FQA esters possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases.[1] Their antioxidant and anti-inflammatory activities are thought to be the primary mechanisms underlying these effects.[1] While direct comparative EC50 values for the neuroprotective effects of the common FQA isomers are yet to be established, the existing research strongly supports their potential in this therapeutic area.[1]
| Compound | Model System | Neurotoxic Insult | EC50 Value | Source |
| 3-FQA, 4-FQA, 5-FQA | Direct comparative data not available | Not available | Not available |
Enzyme Inhibition
| Compound | Enzyme | IC50 Value | Source |
| 3-FQA, 4-FQA, 5-FQA | COX-1, COX-2, 5-LOX | Not available |
Signaling Pathways and Molecular Mechanisms
The biological activities of feruloylquinic acid esters are mediated through their interaction with complex cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Feruloylquinic acids have been shown to inhibit the NF-κB pathway, likely through the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[1]
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like some phenolic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.
References
A Comparative Analysis of Purity: Synthetic vs. Natural Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of synthetically produced versus naturally extracted Methyl 4-O-feruloylquinate. The information presented is intended to assist researchers in selecting the appropriate material for their specific applications, from initial bioactivity screening to advanced drug development. This comparison is based on established analytical methodologies and supported by data from available literature.
Data Presentation: Purity and Impurity Profile
The purity of this compound can vary significantly depending on its origin. While direct head-to-head comparative studies are limited in publicly available literature, the following table summarizes the expected purity levels and common impurities associated with both synthetic and natural sources.[1][2]
| Characteristic | Synthetic this compound | Natural this compound |
| Typical Purity | >97.5% (can be optimized)[3] | >95%[1] |
| Common Impurities | - Positional isomers (e.g., 3-O- and 5-O-feruloylquinate)[4]- Unreacted starting materials (D-(-)-quinic acid, ferulic acid)[4]- Reagents and byproducts from synthesis[4]- Residual protecting groups[4] | - Other structurally related phenolic compounds (e.g., other chlorogenic acids)[5][6]- Plant matrix components (e.g., sugars, lipids)[6]- Artifacts from extraction (e.g., ethyl esters if ethanol (B145695) is used)[1][7] |
| Batch-to-Batch Consistency | Generally high, dependent on the rigor of the synthetic and purification process. | Can vary depending on the plant source, extraction method, and purification protocol.[6] |
Experimental Protocols
Accurate determination of purity is crucial for the validation of experimental results. High-Performance Liquid Chromatography (HPLC) is a standard and widely accepted method for assessing the purity of chemical compounds like this compound.[3]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a sample of this compound.
1. Materials and Reagents:
-
This compound sample (synthetic or natural)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
3. Sample and Mobile Phase Preparation:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[3]
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., around 275 nm for phenolic compounds).[8]
-
Injection Volume: 10 µL.[8]
-
Elution: A gradient elution is typically used to separate the main compound from any impurities. An example gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
5. Data Analysis:
-
The purity of the sample is calculated by determining the peak area of this compound relative to the total peak area of all components in the chromatogram. The result is expressed as a percentage.[3]
Mandatory Visualizations
Experimental Workflow for Purity Comparison
Caption: Workflow for comparing the purity of synthetic vs. natural this compound.
Logical Relationship of Purity and Impurities
Caption: Factors influencing the final purity of this compound.
Discussion and Conclusion
The choice between synthetic and natural this compound depends on the specific requirements of the research.
Synthetic this compound offers the potential for very high purity and excellent batch-to-batch consistency, which is critical for applications in drug development and quantitative pharmacology. The synthetic process, however, can introduce unique impurities, such as positional isomers, that may be challenging to separate.[4]
Natural this compound , extracted from plant sources like Stemona japonica or coffee beans, provides a compound identical to that found in nature.[5][9][10] The primary challenge with natural sourcing is the potential for co-extraction of other structurally similar compounds, which may affect the overall purity.[6] The purity of the final product is highly dependent on the sophistication of the extraction and purification techniques employed.[6][11]
References
- 1. 4-O-Feruloylquinic acid | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 195723-10-5 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Methyl 4-O-feruloylquinate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methyl 4-O-feruloylquinate, a chemical compound utilized in various research applications, requires careful disposal due to its potential hazards. This guide provides a procedural, step-by-step plan for its safe disposal.
Hazard Profile and Safety Precautions
According to safety data sheets, this compound is classified as a hazardous substance. It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, all personnel handling this compound must be thoroughly familiar with its hazard profile and adhere to the required personal protective equipment (PPE) protocols to minimize exposure risks[5].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to ensure personal safety.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. |
| Skin Protection | Handle with gloves. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure[5]. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. Use only in a well-ventilated area[5]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste and in strict accordance with local, state, and federal regulations[1]. This substance should be disposed of through a licensed professional waste disposal service[1]. Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination[1].
Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Materials:
-
Any materials used for cleaning spills, such as absorbent pads or wipes, must be collected and disposed of as solid hazardous waste[1].
-
Storage of Hazardous Waste
Proper storage of the collected waste is crucial to maintain a safe laboratory environment.
-
Store the sealed hazardous waste containers in a designated, well-ventilated waste accumulation area[1].
-
Ensure containers are clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate all non-essential personnel from the spill area[5].
-
Ensure the area is adequately ventilated[5].
-
Personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above[1].
-
For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill[1].
-
For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid creating dust[5].
-
Collect the absorbed material and contaminated cleaning supplies and place them into the hazardous waste container[1].
Final Disposal
The final step involves the removal and processing of the hazardous waste.
-
Arrange for the collection of the hazardous waste containers by a licensed environmental waste management company[1].
-
Do not attempt to treat or dispose of the chemical waste through standard laboratory or municipal waste systems.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-O-feruloylquinate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Methyl 4-O-feruloylquinate. Adherence to these guidelines is mandatory to ensure personal safety and minimize environmental impact. According to safety data, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3].
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound. The required level of PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure.
| Hazard Level | Task Example | Required PPE |
| Minimum | Transporting closed containers, "no touch" lab visits. | - Safety glasses with side shields- Laboratory coat- Long pants and closed-toe shoes |
| Incidental Contact | Weighing the solid, preparing solutions, standard laboratory operations. | - Chemical safety goggles- Laboratory coat- Disposable nitrile gloves (consider double-gloving for added protection)[4]- Long pants and closed-toe shoes |
| Splash Hazard | Handling stock solutions, transferring large volumes, potential for spills. | - Safety goggles and a face shield[4]- Acid-resistant lab coat or apron[4]- Thick, acid-resistant nitrile or butyl rubber gloves[4][5]- Long pants and closed-toe shoes |
| Aerosol or Dust Generation | Sonication, vortexing, or any procedure that may generate dust or aerosols. | - All protections for "Splash Hazard"- Respiratory protection (e.g., N95 mask for low levels, or a full-face respirator with an appropriate cartridge for higher exposure potential)[2][4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Area Setup:
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed before beginning work.
-
Verify that the work area, preferably a chemical fume hood, is well-ventilated[2][3].
-
Assemble all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Donning PPE:
-
Put on the appropriate PPE as outlined in the table above, based on the planned procedure.
-
Inspect all PPE for any signs of damage, such as cracks or tears in gloves, before use.
3. Handling the Compound:
-
When weighing the solid, use a tared weigh boat or paper to avoid contaminating the balance[4].
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing[4].
-
Avoid all personal contact, including inhalation of dust or aerosols[2][5].
-
Keep containers of this compound tightly closed when not in use[2][6].
4. Post-Handling:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Carefully remove PPE to avoid self-contamination. Gloves should be removed last and disposed of according to the disposal plan[4].
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][4].
Spill and Emergency Procedures
Spill Response:
-
Evacuate all non-essential personnel from the spill area[2].
-
Ensure the area is well-ventilated[2].
-
Wearing the appropriate PPE, contain the spill[2].
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust[2].
-
Collect the contained waste and place it in a sealed, labeled hazardous waste container[1][2].
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[7].
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing[7].
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen[7].
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and contact a physician[2][7].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all contaminated solid waste, such as used weigh boats, contaminated wipes, and disposable gloves, in a clearly labeled hazardous waste container[1][4].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed[1].
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines[4].
-
Final Disposal: Arrange for the collection of all hazardous waste by a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash[1].
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
